EIPA hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN7O.ClH/c1-4-19(5(2)3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15;/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHBOQNLQNKPFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N)C(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
EIPA Hydrochloride: A Comprehensive Technical Guide to its Primary Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
EIPA (5-(N-ethyl-N-isopropyl)amiloride) hydrochloride is a potent pharmacological agent widely utilized in cellular biology and cancer research. As a derivative of the diuretic amiloride, EIPA exhibits a broader and more potent inhibitory profile against specific cellular transport mechanisms. This technical guide provides an in-depth overview of the primary cellular targets of EIPA hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support researchers and drug development professionals in their scientific endeavors.
Primary Cellular Targets of this compound
This compound's primary molecular interactions are centered on the inhibition of Na+/H+ exchangers (NHEs), the transient receptor potential polycystic 3 (TRPP3) channel, and the cellular process of macropinocytosis.
Sodium-Hydrogen Exchangers (NHEs)
The most well-characterized targets of EIPA are the Sodium-Hydrogen Exchangers (NHEs), a family of integral membrane proteins that regulate intracellular pH (pHi), cell volume, and sodium homeostasis by mediating the exchange of one intracellular proton for one extracellular sodium ion.[1] EIPA demonstrates potent inhibitory activity against several NHE isoforms, with varying affinities.
Transient Receptor Potential Polycystic 3 (TRPP3) Channel
This compound also functions as an inhibitor of the TRPP3 channel, a member of the transient receptor potential (TRP) family of ion channels.[2][3][4][5][6] TRPP3 is a non-selective cation channel that plays a role in calcium signaling.
Macropinocytosis
Macropinocytosis is a form of endocytosis that involves the non-specific uptake of large volumes of extracellular fluid, solutes, and antigens into large vesicles called macropinosomes.[7] EIPA is a widely recognized and potent inhibitor of macropinocytosis.[3][5][7] This inhibition is a downstream consequence of its effect on NHEs, which leads to a decrease in submembranous pH and subsequent interference with the signaling of small GTPases like Rac1 and Cdc42, essential for the actin cytoskeleton rearrangements required for macropinosome formation.
Quantitative Data: Inhibitory Profile of this compound
The following tables summarize the quantitative data for the inhibitory activity of this compound against its primary cellular targets.
| Target | Parameter | Value (µM) | Species/Cell Type | Reference(s) |
| NHE1 | Ki | 0.02 | - | [8] |
| NHE2 | Ki | 0.5 | - | [8] |
| NHE2 | IC50 | 4.8 | Pacific Dogfish | [1] |
| NHE3 | Ki | 2.4 | - | [8] |
| NHE3 | IC50 | 24 | Pacific Dogfish | [1] |
| NHE4 | IC50 | ≥10 | - | [8] |
| NHE5 | Ki | 0.42 | - | [8] |
| TRPP3 Channel | IC50 | 10.5 | - | [2][3][4][5][6] |
| Basal Na+ Current | IC50 | 19.5 | X. laevis oocytes | [3][5] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound's cellular targets.
Measurement of Na+/H+ Exchanger (NHE) Activity
Objective: To determine the inhibitory effect of EIPA on NHE activity by measuring changes in intracellular pH (pHi).
Methodology:
-
Cell Culture: Plate cells of interest (e.g., A549, H1299) in a 96-well black plate and culture until they reach the desired confluency.[9]
-
EIPA Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 µM, 20 µM) for a specified duration (e.g., 24 hours).[9]
-
Dye Loading: Remove the culture medium and replace it with a buffer (e.g., Hank's Balanced Salt Solution) containing a pH-sensitive fluorescent dye, such as BCECF-AM.[9] Incubate the cells to allow for dye loading.
-
Induction of Acid Load: Induce an intracellular acid load, typically by the ammonium chloride (NH4Cl) prepulse technique. This involves incubating the cells in a buffer containing NH4Cl, followed by its removal, which causes a rapid drop in pHi.
-
Measurement of pHi Recovery: Monitor the recovery of pHi back to baseline in the presence or absence of EIPA by measuring the fluorescence intensity of the pH-sensitive dye over time using a fluorescence plate reader.[9] The rate of pHi recovery is indicative of NHE activity.
-
Data Analysis: Calculate the rate of pHi recovery for each condition. The inhibition of NHE activity by EIPA will result in a slower rate of pHi recovery compared to untreated controls.
Macropinocytosis Inhibition Assay
Objective: To quantify the inhibitory effect of EIPA on macropinocytosis by measuring the uptake of a fluorescent fluid-phase marker.
Methodology:
-
Cell Culture: Seed cells (e.g., RAW 264.7 macrophages, 4T1 breast cancer cells) in a multi-well plate (e.g., 24-well) and culture to the desired confluency.[10]
-
Pre-incubation with EIPA: Pre-incubate the cells with this compound at the desired concentration (e.g., 25 µM) for a specified time (e.g., 60 minutes).[10]
-
Stimulation of Macropinocytosis and Fluorescent Marker Uptake: Stimulate macropinocytosis, if necessary for the cell type, using an inducer like Phorbol 12-myristate 13-acetate (PMA) (e.g., 1 µM).[10] Simultaneously, add a high-molecular-weight fluorescently labeled dextran (e.g., FITC-dextran or TMR-dextran, 70 kDa) to the medium.[10][11] Incubate for a defined period (e.g., 30-120 minutes) to allow for uptake.
-
Washing and Fixation: Wash the cells thoroughly with cold PBS to remove extracellular dextran. Fix the cells with a suitable fixative (e.g., 2% paraformaldehyde).[10]
-
Quantification:
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. Capture images and quantify the intracellular fluorescence intensity or the number and size of fluorescent puncta (macropinosomes) per cell.
-
Flow Cytometry (FACS): Resuspend the cells in FACS buffer and analyze the fluorescence intensity of the cell population using a flow cytometer.[10]
-
-
Data Analysis: Compare the dextran uptake in EIPA-treated cells to that in control cells to determine the percentage of inhibition of macropinocytosis. Note: EIPA can exhibit autofluorescence, particularly in the green channel. It is advisable to use a red-shifted fluorophore like TMR-dextran or to carefully set imaging parameters to minimize this interference.[11][12]
Signaling Pathways and Mechanisms of Action
The inhibitory actions of this compound on its primary targets trigger a cascade of downstream cellular events. The following diagrams, generated using the DOT language, illustrate these key signaling pathways.
Caption: EIPA's inhibition of NHEs disrupts intracellular pH regulation, affecting key cellular processes.
Caption: EIPA inhibits macropinocytosis by disrupting the NHE1-dependent regulation of submembranous pH.
Caption: Workflow for assessing macropinocytosis inhibition by this compound.
Conclusion
This compound is a multifaceted inhibitor with well-defined primary cellular targets: the Na+/H+ exchangers, the TRPP3 channel, and the process of macropinocytosis. Its ability to potently and specifically modulate these targets has established it as an invaluable tool in dissecting the complex signaling pathways that govern cellular homeostasis, proliferation, and nutrient acquisition. This guide provides a foundational understanding of EIPA's mechanism of action, supported by quantitative data and experimental methodologies, to aid researchers in the design and interpretation of their studies and to inform the development of novel therapeutic strategies.
References
- 1. Cloning and characterization of Na(+)/H(+) Exchanger isoforms NHE2 and NHE3 from the gill of Pacific dogfish Squalus suckleyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EIPA | CAS:1154-25-2 | Inhibits TRPP3-mediated currents; also inhibits the Na+/H+ exchanger (NHE) | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EIPA | TRPP Channels | Tocris Bioscience [tocris.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. caymanchem.com [caymanchem.com]
- 9. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of novel macropinocytosis inhibitors using a rational screen of Food and Drug Administration‐approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determining the macropinocytic index of cancer cells through a quantitative image-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to EIPA Hydrochloride: Chemical Structure, Properties, and Experimental Protocols
This technical guide provides a comprehensive overview of 5-(N-ethyl-N-isopropyl)amiloride hydrochloride (EIPA hydrochloride), a potent inhibitor of the sodium-hydrogen exchanger (NHE) and the transient receptor potential polycystic 3 (TRPP3) channel. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Physicochemical Properties
This compound is a derivative of the diuretic amiloride.[1] Its chemical structure and key properties are summarized below.
Chemical Structure:
-
IUPAC Name: 3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide;hydrochloride[2]
-
Synonyms: EIPA (hydrochloride), L593754 hydrochloride, MH 12-43 hydrochloride, Ethylisopropylamiloride hydrochloride[3]
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | References |
| Molecular Formula | C11H19Cl2N7O | [2][3][4] |
| Molecular Weight | 336.22 g/mol | [2][3][4] |
| CAS Number | 1345839-28-2 | [3][4] |
| Appearance | Light yellow to yellow solid | [3] |
| Solubility | DMSO: 67 mg/mL (199.27 mM) Ethanol: 16 mg/mL Water: Insoluble | [5] |
| Storage | Store at -20°C as a powder. In solvent, store at -80°C for up to 1 year. | [5] |
Mechanism of Action and Biological Activity
This compound is a well-characterized inhibitor of several cellular processes, primarily through its action on ion channels and transporters.
Inhibition of the Na+/H+ Exchanger (NHE)
EIPA is a potent inhibitor of the Na+/H+ exchanger (NHE) family, which are transmembrane proteins crucial for maintaining intracellular pH and sodium concentration.[6] It exhibits inhibitory activity against several NHE isoforms, with a particularly high affinity for NHE1, NHE2, NHE3, and NHE5.[7] The inhibition of NHE can lead to intracellular acidification and a reduction in sodium influx, impacting various downstream cellular processes.
Inhibition of the TRPP3 Channel
This compound also functions as an inhibitor of the TRPP3 (Transient Receptor Potential Polycystic 3) channel, a calcium-activated non-selective cation channel.[3] The inhibition of TRPP3-mediated calcium influx has implications for cellular signaling pathways that are dependent on calcium.
Effects on Macropinocytosis and Autophagy
EIPA has been shown to inhibit macropinocytosis, a form of endocytosis involved in the non-specific uptake of extracellular fluid and solutes.[3][6] This inhibition is linked to its effect on the Na+/H+ exchanger.[6] Additionally, by inhibiting NHE3, this compound can enhance autophagy, a cellular process for the degradation and recycling of cellular components.[3]
The following diagram illustrates the primary mechanisms of action of this compound.
The inhibitory activities of this compound against its primary targets are summarized in the table below.
| Target | IC50 Value | References |
| TRPP3 Channel | 10.5 µM | [3] |
| Basal Na+ Current | 19.5 µM | [3][8] |
| Na+/H+ Exchanger (NHE) | 0.033 µg/mL | [6] |
Experimental Protocols
This section provides an overview of methodologies that can be employed to study the effects of this compound.
General Experimental Workflow
A general workflow for investigating the cellular effects of this compound is depicted below. This workflow can be adapted for specific research questions and cell types.
Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of a specific cell line.
Methodology (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50, and 100 µM) and a vehicle control (e.g., DMSO).[4]
-
Incubation: Incubate the plate for a specified period (e.g., 48 hours).[4]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Measurement of Intracellular pH
Objective: To measure changes in intracellular pH (pHi) following treatment with this compound.
Methodology (Fluorescent Imaging):
-
Cell Preparation: Culture cells on glass coverslips suitable for microscopy.
-
Dye Loading: Load the cells with a pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).
-
Baseline Measurement: Mount the coverslip in a perfusion chamber on a fluorescence microscope and record the baseline fluorescence ratio at two excitation wavelengths (e.g., 490 nm and 440 nm) with emission at 535 nm.
-
Treatment: Perfuse the cells with a buffer containing this compound at the desired concentration.
-
Data Acquisition: Continuously record the fluorescence ratio to monitor changes in pHi over time.
-
Calibration: At the end of the experiment, calibrate the fluorescence ratio to pHi values using buffers of known pH in the presence of a protonophore like nigericin.
TRPP3 Channel Activity Assay in Xenopus laevis Oocytes
Objective: To assess the inhibitory effect of this compound on TRPP3 channel activity.
Methodology (Two-Electrode Voltage Clamp):
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and defolliculate them.
-
cRNA Injection: Inject oocytes with cRNA encoding for the TRPP3 channel. Inject a separate group of oocytes with water to serve as a control.[6]
-
Incubation: Incubate the oocytes for 2-4 days to allow for protein expression.
-
Electrophysiology: Place an oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping.
-
Recording: Measure the whole-cell currents in response to voltage steps in the presence and absence of this compound in the external solution. The inhibition of the TRPP3 channel will result in a reduction of the measured current.[6]
Conclusion
This compound is a valuable pharmacological tool for studying the roles of the Na+/H+ exchanger and the TRPP3 channel in various physiological and pathological processes. Its well-defined chemical properties and inhibitory activities make it a standard reagent in cell biology, pharmacology, and cancer research. The experimental protocols outlined in this guide provide a starting point for researchers to investigate the multifaceted effects of this compound. As with any chemical reagent, appropriate safety precautions should be taken, and the specific experimental conditions should be optimized for the system under investigation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C11H19Cl2N7O | CID 56935648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. EIPA | 1154-25-2 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
EIPA Hydrochloride as a TRPP3 Channel Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Polycystin 3 (TRPP3) channel, also known as PKD2L1, is a non-selective cation channel that plays a crucial role in various physiological processes, including sour taste sensation and hedgehog signaling.[1][2] Its dysfunction has been implicated in several pathological conditions, making it a potential therapeutic target. EIPA (5-(N-ethyl-N-isopropyl)amiloride) hydrochloride, a derivative of the diuretic amiloride, has emerged as a notable inhibitor of the TRPP3 channel. This technical guide provides a comprehensive overview of EIPA's effects on TRPP3, including quantitative inhibition data, detailed experimental protocols, and visualization of the relevant signaling pathways and experimental workflows.
EIPA and Amiloride Analogs: Inhibition of TRPP3
EIPA hydrochloride has been identified as an inhibitor of the TRPP3 channel with a reported half-maximal inhibitory concentration (IC50) of 10.5 μM.[3][4] Studies have systematically evaluated the inhibitory effects of various amiloride analogs on TRPP3, revealing a structure-activity relationship where the potency of inhibition is positively correlated with the size of the inhibitor molecule.[3][4]
Quantitative Inhibition Data
The inhibitory activities of EIPA and other amiloride analogs on TRPP3-mediated currents, as determined by two-microelectrode voltage clamp (TEVC) experiments in Xenopus laevis oocytes, are summarized below.[3][4]
| Compound | IC50 (μM) | Potency Rank |
| Phenamil | 0.14 | 1 |
| Benzamil | 1.1 | 2 |
| EIPA | 10.5 | 3 |
| Amiloride | 143 | 4 |
Mechanism of Action
Electrophysiological studies using cell-attached patch clamping have shown that amiloride analogs, including EIPA, inhibit TRPP3 channel activity by decreasing the channel's open probability and mean open time.[3] Notably, these inhibitors do not affect the single-channel conductance, suggesting a gating modification mechanism rather than a direct pore block.[3] Competition assays with the known TRPP3 inhibitor tetrapentylammonium indicate that amiloride and its analogs likely compete for the same binding site on the channel.[3]
It is important to note that EIPA also inhibits the Na+/H+ exchanger (NHE), and this activity should be considered when interpreting experimental results.[5]
Signaling Pathways Involving TRPP3
TRPP3 is implicated in at least two significant signaling pathways: sour taste transduction and the hedgehog signaling pathway.
Sour Taste Transduction
In taste receptor cells, TRPP3 forms a heteromeric channel complex with PKD1L3.[6][7][8] This complex is thought to be a candidate for a sour taste receptor. The proposed mechanism involves the detection of protons (H+), which leads to a unique "off-response" where a current is generated upon the removal of the acidic stimulus.[6][9] This cation influx depolarizes the taste cell, ultimately leading to neurotransmitter release and the perception of sourness.
Hedgehog Signaling Pathway
The hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. In vertebrates, this pathway is intricately linked to the primary cilium. TRPP3 is localized to the primary cilium and its channel activity, which allows for Ca2+ influx, is thought to modulate the Hh pathway.[1][10] Ciliary Ca2+ signals can influence the activity of Gli transcription factors, the downstream effectors of the Hh pathway, thereby regulating the expression of target genes.[11][12][13]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize EIPA as a TRPP3 inhibitor.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This electrophysiological technique is used to measure the ion flow through the TRPP3 channel in response to stimuli and inhibitors.
1. Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from female Xenopus laevis.
-
Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL collagenase A in a Ca2+-free solution) for 1-2 hours at room temperature.[14]
-
Manually select healthy oocytes and inject them with cRNA encoding human TRPP3 (and PKD1L3 if studying the heteromeric channel). A typical injection volume is 50 nL containing 25-50 ng of cRNA.[2]
-
Incubate the injected oocytes for 2-4 days at 16-18°C in ND96 solution supplemented with antibiotics to allow for protein expression.[15][16]
ND96 Solution Composition: [14]
-
96 mM NaCl
-
2 mM KCl
-
1 mM MgCl2
-
1.8 mM CaCl2
-
5 mM HEPES
-
Adjust pH to 7.4 with NaOH
-
Supplement with 50 µg/mL streptomycin/penicillin and 225 µg/mL sodium pyruvate.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ). One electrode measures the membrane potential, and the other injects current.[17]
-
Clamp the oocyte membrane potential at a holding potential, typically -60 mV.[18]
-
To elicit TRPP3 currents, apply a Ca2+-containing solution (e.g., ND96 with 5 mM CaCl2).[3] For studying the acid-sensitive heteromeric channel, a low pH solution (e.g., pH 2.8 with citric acid) is briefly applied, and the "off-response" is recorded upon returning to a neutral pH.[6]
-
Apply different concentrations of this compound dissolved in the perfusion solution to determine the dose-dependent inhibition.
-
Record the resulting currents using a suitable amplifier and data acquisition software.
45Ca2+ Uptake Assay in Xenopus laevis Oocytes
This radiotracer assay directly measures the influx of calcium through the TRPP3 channel.
1. Oocyte Preparation:
-
Prepare and inject oocytes with TRPP3 cRNA as described for the TEVC experiments. Use water-injected oocytes as a negative control.
2. Uptake Experiment:
-
After the incubation period, wash the oocytes in a Ca2+-free uptake buffer.
-
Initiate the uptake by transferring the oocytes to an uptake buffer containing 45Ca2+ (e.g., 1 mM CaCl2 with a specific activity of 15-30 mCi/mg) and the desired concentration of this compound or vehicle control.[18]
-
Incubate the oocytes in the 45Ca2+-containing solution for a defined period (e.g., 30 minutes).[4]
-
Terminate the uptake by rapidly washing the oocytes multiple times with an ice-cold wash buffer containing a high concentration of non-radioactive Ca2+ or a calcium chelator (e.g., EGTA) to remove extracellular 45Ca2+.
3. Scintillation Counting:
-
Lyse individual oocytes in scintillation vials containing a lysis buffer (e.g., 1% SDS).
-
Add scintillation cocktail to each vial and vortex thoroughly.[18]
-
Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.[18]
-
The amount of 45Ca2+ uptake is proportional to the measured CPM.
Conclusion
This compound serves as a valuable pharmacological tool for studying the function and physiological roles of the TRPP3 channel. With a moderate inhibitory potency, it allows for the reversible modulation of TRPP3 activity in various experimental systems. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the TRPP3 channel and to aid in the development of more potent and selective inhibitors. When using EIPA, its off-target effects, particularly on the Na+/H+ exchanger, should be carefully considered in the experimental design and data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 3. Inhibition of TRPP3 channel by amiloride and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EIPA | L593754 | TRPP3 channel inhibitor | NHE inhibitor | TargetMol [targetmol.com]
- 6. Molecular mechanism of the assembly of an acid-sensing receptor ion channel complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction between PKD1L3 and PKD2L1 through their transmembrane domains is required for localization of PKD2L1 at taste pores in taste cells of circumvallate and foliate papillae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The response of PKD1L3/PKD2L1 to acid stimuli is inhibited by capsaicin and its pungent analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-response property of an acid-activated cation channel complex PKD1L3–PKD2L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signalling in the primary cilium through the lens of the Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium dynamics at the neural cell primary cilium regulate Hedgehog signaling–dependent neurogenesis in the embryonic neural tube - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a Suppressive Mechanism for Hedgehog Signaling through a Novel Interaction of Gli with 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A mechanism for vertebrate Hedgehog signaling: recruitment to cilia and dissociation of SuFu–Gli protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Cellular and Molecular Basis of Sour Taste - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium dynamics at the neural cell primary cilium regulate Hedgehog signaling-dependent neurogenesis in the embryonic neural tube. [escholarship.org]
- 16. Sour taste: receptors, cells and circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of RNA for injection into Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative assays to measure the transport activity of the mitochondrial calcium uniporter in cell lines or Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of EIPA Hydrochloride in DMSO and Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-(N-ethyl-N-isopropyl)amiloride hydrochloride (EIPA hydrochloride), a critical parameter for its application in in vitro and in vivo research. EIPA is a potent inhibitor of the Na+/H+ exchanger (NHE) and is widely used to study ion transport, macropinocytosis, and various cellular processes implicated in cancer and other diseases. Understanding its solubility in common laboratory solvents is paramount for accurate experimental design and interpretation of results.
Core Concepts: Solubility of EIPA and its Hydrochloride Salt
EIPA as a free base is sparingly soluble in aqueous solutions.[1] The hydrochloride salt of EIPA is generally more soluble in aqueous media, particularly at acidic pH, a common characteristic of weakly basic compounds.[2] For non-aqueous applications, Dimethyl Sulfoxide (DMSO) is a frequently used solvent. It is important to distinguish between the solubility of the free base and the hydrochloride salt, as this can be a source of significant variation in reported values.
Quantitative Solubility Data
The following tables summarize the available quantitative data for the solubility of EIPA and this compound in DMSO and aqueous buffer systems.
Table 1: Solubility of EIPA and this compound in DMSO
| Compound | Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |
| EIPA (free base) | DMSO | 14 | ~46.7 | Cayman Chemical[1] |
| EIPA (free base) | DMSO | up to 110 | ~367 | Selleck Chemicals (in-house)[3] |
| EIPA (free base) | DMSO | 60 | ~200.16 | Selleck Chemicals[3] |
| This compound | DMSO | 67 | ~199.27 | Selleck Chemicals[4] |
Note: The significant variation in reported DMSO solubility for the free base may be attributable to differences in experimental conditions or the physical form of the compound (e.g., crystalline vs. amorphous). Researchers should consider the source of their compound and perform their own solubility assessments if precise concentrations are critical.
Table 2: Solubility of EIPA and this compound in Aqueous Buffers
| Compound | Solvent System | pH | Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |
| EIPA (free base) | 1:1 DMF:PBS | 7.2 | ~0.5 | ~1.67 | Cayman Chemical[1] |
| EIPA (free base) | Water | - | Insoluble | - | Enzo Life Sciences[5] |
| EIPA (free base) | Dilute Aqueous Acid | - | Soluble | - | Enzo Life Sciences[5] |
Experimental Protocols
While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published, a generalized protocol based on the widely accepted shake-flask method for equilibrium solubility is provided below.[6][7][8][9]
Protocol: Equilibrium Solubility Determination by Shake-Flask Method
1. Materials:
- This compound powder
- Solvent of interest (e.g., DMSO, phosphate-buffered saline at various pH values)
- Vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
2. Procedure:
- Preparation of Saturated Solution:
- Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be visually apparent.
- Seal the vials tightly.
- Equilibration:
- Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm).
- Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium solubility is reached.
- Phase Separation:
- After equilibration, remove the vials and allow the undissolved solid to sediment.
- Carefully withdraw an aliquot of the supernatant. To ensure all solid material is removed, the supernatant should be centrifuged at high speed and/or filtered through a syringe filter.
- Quantification:
- Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
- Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
- Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated supernatant.
3. Data Analysis:
- The determined concentration represents the equilibrium solubility of this compound in the specific solvent under the tested conditions.
- Perform the experiment in triplicate to ensure reproducibility.
Signaling Pathways and Experimental Workflows
Signaling Pathway of EIPA Inhibition of Macropinocytosis
EIPA's primary mechanism of action is the inhibition of the Na+/H+ exchanger (NHE), which is crucial for maintaining intracellular pH (pHi).[10][11][12][13] Inhibition of NHE leads to a decrease in pHi (acidification) in the submembranous region.[14] This localized acidification prevents the activation of the Rho-family GTPases, Rac1 and Cdc42, which are essential for the actin cytoskeleton remodeling required for the formation of macropinosomes.[14] This pathway is particularly relevant in cancer cells with activating KRAS mutations, which rely on macropinocytosis for nutrient scavenging.[15]
Caption: EIPA inhibits the Na+/H+ exchanger, leading to intracellular acidification and subsequent blockage of macropinocytosis.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in determining the equilibrium solubility of this compound using the shake-flask method.
Caption: A generalized workflow for determining the equilibrium solubility of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. scielo.br [scielo.br]
- 10. karger.com [karger.com]
- 11. An inhibitor of Na(+)/H(+) exchanger (NHE), ethyl-isopropyl amiloride (EIPA), diminishes proliferation of MKN28 human gastric cancer cells by decreasing the cytosolic Cl(-) concentration via DIDS-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pathophysiology of hepatic Na+/H+ exchange (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are Sodium-hydrogen exchangers inhibitors and how do they work? [synapse.patsnap.com]
- 14. Amiloride inhibits macropinocytosis by lowering submembranous pH and preventing Rac1 and Cdc42 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Macropinocytosis in Cancer: A Complex Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Stability of EIPA Hydrochloride: A Comprehensive Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the methodologies required to assess the in vitro and in vivo stability of 5-(N-ethyl-N-isopropyl)amiloride hydrochloride (EIPA hydrochloride), a potent inhibitor of the Na+/H+ exchanger (NHE) and the transient receptor potential polycystic 3 (TRPP3) channel. Given the limited publicly available stability data for this compound, this document serves as a detailed framework for designing and executing robust stability-indicating studies.
Introduction to this compound
This compound is a derivative of the diuretic amiloride and is widely used as a pharmacological tool to study the roles of NHE and TRPP3 channels in various physiological and pathological processes. Its stability profile is a critical determinant of its utility and reliability as a research compound and is a crucial parameter in any drug development program. This guide outlines the necessary experimental protocols to characterize the chemical and metabolic stability of this compound.
In Vitro Stability Assessment
The in vitro stability of this compound should be evaluated under various conditions to understand its intrinsic chemical stability and its susceptibility to enzymatic degradation.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of this compound. These studies also help in developing and validating a stability-indicating analytical method.
Experimental Protocol: Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M and 1 M hydrochloric acid (HCl) and incubate at 60°C for up to 48 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M and 1 M sodium hydroxide (NaOH) and incubate at 60°C for up to 48 hours.
-
Oxidative Degradation: Treat the stock solution with 3% and 30% hydrogen peroxide (H₂O₂) at room temperature for up to 48 hours.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat at 80°C for 72 hours. Also, heat a solution of this compound at 80°C for 72 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light (ICH Q1B option 1) for an extended period.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Data Presentation: Hypothetical Forced Degradation Results
| Stress Condition | Time (hours) | EIPA Remaining (%) | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 | 85.2 | 2 |
| 1 M HCl, 60°C | 24 | 62.5 | 3 |
| 0.1 M NaOH, 60°C | 8 | 45.1 | 4 |
| 1 M NaOH, 60°C | 8 | 15.8 | 4 |
| 3% H₂O₂, RT | 48 | 92.7 | 1 |
| 30% H₂O₂, RT | 48 | 78.3 | 2 |
| Dry Heat, 80°C | 72 | 98.1 | 1 |
| UV Light | 24 | 89.4 | 2 |
Stability in Simulated Biological Fluids
To predict its behavior upon oral administration, the stability of this compound should be assessed in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
Experimental Protocol: Stability in SGF and SIF
-
Prepare SGF and SIF: Prepare SGF (pH 1.2) and SIF (pH 6.8) according to USP guidelines.
-
Incubation: Add this compound to pre-warmed SGF and SIF to a final concentration of 10 µg/mL and incubate at 37°C.
-
Sample Collection: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and immediately quench the reaction by adding a neutralizing agent or a cold organic solvent.
-
Analysis: Analyze the samples by HPLC-UV/MS to determine the concentration of the remaining this compound.
Data Presentation: Hypothetical Stability in Simulated Fluids
| Fluid | Time (minutes) | EIPA Remaining (%) | Half-life (minutes) |
| SGF (pH 1.2) | 120 | 95.8 | >120 |
| SIF (pH 6.8) | 120 | 92.1 | >120 |
Plasma Stability
Plasma stability assays are crucial for determining the susceptibility of a compound to enzymatic degradation in the bloodstream.
Experimental Protocol: Plasma Stability
-
Plasma Preparation: Use fresh heparinized plasma from different species (e.g., mouse, rat, dog, human).
-
Incubation: Add this compound to pre-warmed plasma to a final concentration of 1 µM and incubate at 37°C.
-
Sample Collection: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and terminate the enzymatic reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.
Data Presentation: Hypothetical Plasma Stability Results
| Species | Time (minutes) | EIPA Remaining (%) | Half-life (minutes) |
| Mouse | 120 | 88.5 | >120 |
| Rat | 120 | 85.2 | >120 |
| Dog | 120 | 91.3 | >120 |
| Human | 120 | 93.6 | >120 |
In Vivo Stability (Pharmacokinetics)
In vivo studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Existing Pharmacokinetic Data
A study in mice has provided some initial pharmacokinetic parameters for EIPA.
Table: Pharmacokinetic Parameters of EIPA in Mice
| Parameter | Value |
| Dose | 10 µg/g body weight |
| Route of Administration | Intraperitoneal |
| Plasma Half-life (t½) | 31.2 ± 2.5 minutes[1] |
| Tissue Distribution | Cleared rapidly from the liver, but concentrations > 1 µM were sustained for at least 2 hours in the kidney and a transplantable tumor[1] |
| Metabolism | Amiloride was detected as a metabolite of EIPA[1] |
Recommended In Vivo Pharmacokinetic Study Protocol
To further characterize the in vivo stability, pharmacokinetic studies in other species such as rats and dogs are recommended.
Experimental Protocol: In Vivo Pharmacokinetics in Rats
-
Animal Model: Use male Sprague-Dawley rats.
-
Dosing: Administer this compound intravenously (e.g., 1 mg/kg) and orally (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Sample Analysis: Extract this compound and potential metabolites from the plasma and analyze using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Analytical Methodology
A validated stability-indicating analytical method is paramount for accurate quantification of this compound and its degradation products.
Protocol: Stability-Indicating HPLC-UV/MS Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Optimization: Develop a gradient elution method using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use UV detection at a wavelength of maximum absorbance for this compound (e.g., 285 nm and 362 nm). Couple the HPLC system to a mass spectrometer for peak identification and purity assessment.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity should be confirmed by analyzing the samples from the forced degradation studies to ensure that all degradation products are well-separated from the parent peak.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways inhibited by this compound.
Experimental Workflows
Caption: Workflow for forced degradation studies of EIPA.
Caption: Workflow for in vivo pharmacokinetic studies.
Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the in vitro and in vivo stability of this compound. By following the detailed experimental protocols for forced degradation, stability in simulated biological fluids, plasma stability, and in vivo pharmacokinetics, researchers can generate the critical data needed to understand the stability profile of this important pharmacological agent. The development of a validated stability-indicating analytical method is central to the success of these studies. The information gleaned from these investigations will be invaluable for ensuring the accurate interpretation of research data and for any future development of this compound for therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for E-5-(N-ethyl-N-isopropyl)amiloride (EIPA) Hydrochloride in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-5-(N-ethyl-N-isopropyl)amiloride (EIPA) hydrochloride is a potent inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), a transmembrane protein crucial for regulating intracellular pH (pHi) in mammalian cells.[1] In cancer cells, NHE1 activity is often upregulated, leading to an alkaline intracellular environment that promotes proliferation, migration, invasion, and resistance to chemotherapy.[2][3] Inhibition of NHE1 by EIPA hydrochloride disrupts this pH balance, leading to intracellular acidification and subsequent suppression of tumor growth.[2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a mouse xenograft model to investigate its anti-cancer efficacy.
Mechanism of Action
This compound targets and blocks the ion exchange activity of NHE1.[1] This inhibition prevents the efflux of protons (H+) from the cancer cell, resulting in a decrease in intracellular pH. The resulting intracellular acidification can trigger a cascade of events, including:
-
Inhibition of Cell Proliferation: A lower pHi can arrest the cell cycle, thereby slowing down tumor growth.
-
Induction of Apoptosis: Acidification of the cytoplasm can activate apoptotic pathways, leading to programmed cell death.
-
Reduced Cell Migration and Invasion: NHE1 activity is often localized at the leading edge of migrating cells, and its inhibition can impair the machinery required for cell motility.
-
Sensitization to Chemotherapy: By altering the intracellular pH, EIPA can enhance the efficacy of certain chemotherapeutic agents.[1]
Signaling Pathway
The inhibition of NHE1 by this compound impacts several downstream signaling pathways involved in cancer progression. A key pathway affected is the PI3K/Akt signaling cascade, which is often constitutively active in cancer and promotes cell survival and proliferation. By altering intracellular pH, EIPA can indirectly modulate the activity of key proteins in this pathway.
Experimental Protocols
Materials
-
This compound (powder)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Appropriate cancer cell line for xenograft
-
Immunocompromised mice (e.g., Nude, SCID)
-
Matrigel (optional)
-
Sterile syringes and needles (25-27 gauge)
-
Calipers for tumor measurement
-
Animal balance
Experimental Workflow
Detailed Methodologies
1. Cell Culture and Preparation
-
Culture the chosen cancer cell line under standard conditions (e.g., 37°C, 5% CO2) in the recommended growth medium.
-
Harvest cells during the exponential growth phase using trypsinization.
-
Wash the cells with sterile PBS and resuspend them in a serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) may improve tumor take rate.
-
Keep the cell suspension on ice until injection.
2. Xenograft Implantation
-
Anesthetize the mice using an approved method (e.g., isoflurane inhalation).
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 25-27 gauge needle.
3. Tumor Growth and Animal Grouping
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor volume using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Randomize the mice into control and treatment groups (n ≥ 5 per group) with comparable mean tumor volumes.
4. This compound Preparation and Administration
-
Preparation of Stock Solution: Due to its limited water solubility, a stock solution of this compound should be prepared in DMSO. For example, a 10 mg/mL stock solution can be prepared.
-
Preparation of Dosing Solution: For intraperitoneal (IP) injection, the DMSO stock solution should be further diluted in sterile saline or PBS to the final desired concentration. The final concentration of DMSO administered to the animal should be kept low (ideally below 5%) to avoid toxicity.
-
Administration:
-
Route: Intraperitoneal (IP) injection is a common route of administration.[4]
-
Dose: A dose of 10 mg/kg body weight has been used in mice.[3] However, the optimal dose may vary depending on the tumor model and should be determined in a pilot study.
-
Frequency: Daily or every other day administration is a common starting point.
-
Procedure for IP Injection:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.[5]
-
Insert a 25-27 gauge needle at a 15-20 degree angle.[5]
-
Gently aspirate to ensure the needle has not entered the bladder or intestines before injecting the solution.[5]
-
-
5. Tumor Measurement and Data Collection
-
Measure the tumor dimensions with calipers 2-3 times per week.
-
Record the body weight of the mice at each measurement to monitor for signs of toxicity.
-
Observe the animals daily for any adverse effects, such as changes in behavior, appetite, or posture.
6. Endpoint: Tumor Excision and Analysis
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific treatment duration), euthanize the mice using an approved method.
-
Excise the tumors and record their final weight.
-
Tumor tissue can be processed for further analysis, such as histopathology, immunohistochemistry, or Western blotting, to assess markers of proliferation, apoptosis, and signaling pathway modulation.
Data Presentation
The following tables represent hypothetical data based on typical outcomes observed in xenograft studies investigating anti-cancer agents. Actual results will vary depending on the specific experimental conditions.
Table 1: Effect of this compound on Tumor Volume in a Mouse Xenograft Model
| Days Post-Treatment | Control Group (mm³) (Mean ± SEM) | This compound Group (10 mg/kg) (mm³) (Mean ± SEM) |
| 0 | 102 ± 8 | 101 ± 7 |
| 3 | 155 ± 12 | 128 ± 9 |
| 6 | 240 ± 20 | 165 ± 14 |
| 9 | 380 ± 35 | 210 ± 18 |
| 12 | 590 ± 52 | 260 ± 25 |
| 15 | 850 ± 70 | 315 ± 30 |
| 18 | 1150 ± 95 | 370 ± 38 |
Table 2: Effect of this compound on Tumor Weight at Study Endpoint
| Treatment Group | Mean Tumor Weight (g) ± SEM |
| Control | 1.25 ± 0.15 |
| This compound (10 mg/kg) | 0.45 ± 0.08 |
Pharmacokinetics and Toxicity
-
Pharmacokinetics: In mice, EIPA has a plasma half-life of approximately 31.2 minutes after intraperitoneal injection.[4] Despite its rapid clearance from the liver, concentrations greater than 1 µM can be sustained for at least 2 hours in a transplantable tumor.[4]
-
Toxicity: A maximum tolerated dose (MTD) for this compound in mice has not been definitively established in the reviewed literature. It is crucial to conduct a dose-escalation study to determine the MTD in the specific mouse strain and tumor model being used. Signs of toxicity to monitor include significant weight loss (>15-20%), lethargy, ruffled fur, and changes in behavior. One study noted that no toxic effects were detected regarding body weight and serum creatinine levels with EIPA in combination with another agent.[6]
Conclusion
This compound presents a promising therapeutic strategy for cancer treatment through its targeted inhibition of NHE1. The protocols outlined in these application notes provide a framework for researchers to effectively evaluate the anti-tumor efficacy of this compound in a mouse xenograft model. Careful planning of the experimental design, including dose-response studies and toxicity assessments, is essential for obtaining robust and reproducible results. The provided diagrams and methodologies aim to facilitate the successful implementation of these studies in a research setting.
References
- 1. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in research on the regulatory mechanism of NHE1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fliegellab.biochem.ualberta.ca [fliegellab.biochem.ualberta.ca]
- 6. mdpi.com [mdpi.com]
Application of EIPA Hydrochloride in Studying Autophagy Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
EIPA (5-(N-ethyl-N-isopropyl)amiloride) hydrochloride is a potent inhibitor of the sodium-hydrogen exchanger (NHE), particularly the NHE3 isoform, and the transient receptor potential polycystic 3 (TRPP3) channel. Its ability to modulate intracellular pH and calcium levels has made it a valuable tool for investigating various cellular processes, including autophagy. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress responses, and disease. EIPA hydrochloride has emerged as a chemical probe to induce and study autophagy, in some cases through mechanisms independent of the canonical mTOR and AMPK signaling pathways.
These application notes provide a comprehensive overview of the use of this compound in autophagy research, including its mechanism of action, detailed experimental protocols, and data presentation.
Mechanism of Action
This compound primarily induces autophagy by inhibiting the Na+/H+ exchanger, which leads to alterations in intracellular ion concentrations and pH. This disruption of cellular homeostasis can trigger a stress response that activates the autophagic machinery. Notably, in certain cell types, EIPA-induced autophagy has been observed to be independent of the central autophagy-regulating kinases, mTOR and AMPK. This suggests that EIPA can activate alternative autophagy induction pathways, potentially involving endoplasmic reticulum (ER) stress and modulation of intracellular calcium. In some contexts, EIPA treatment can also lead to an accumulation of autophagosomes due to an arrest in the autophagic flux.
Data Presentation
The following tables summarize the quantitative effects of this compound on markers of autophagy and related cellular processes from published studies.
Table 1: Effect of this compound on Autophagy Markers
| Cell Line | EIPA Concentration | Treatment Duration | Effect on LC3-II/LC3-I Ratio | Effect on p62 Levels | Reference |
| U373-MG | 25 µM | 48 - 72 hours | Increased | Not Reported | [1] |
| MCF-7 (spheroids) | 10 µM | 48 hours | Marked Accumulation of LC3B-II | Marked Accumulation | [2] |
Table 2: Effects of this compound on Other Cellular Markers
| Cell Line | EIPA Concentration | Treatment Duration | Cellular Effect | Quantitative Change | Reference |
| MCF-7 (spheroids) | 10 µM | 48 hours | Reduced pRb levels | 5-fold reduction | [2] |
| MCF-7 (spheroids) | 10 µM | 48 hours | Increased PARP cleavage | 8-fold increase in c-PARP/PARP ratio | [2] |
Experimental Protocols
Protocol 1: Induction of Autophagy in Cell Culture using this compound
This protocol describes a general procedure for treating cultured cells with this compound to induce and assess autophagy by Western blotting for LC3 and p62.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-LC3B, anti-p62, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Preparation of EIPA Stock Solution:
-
Dissolve this compound in DMSO to prepare a stock solution of 10-50 mM.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
-
EIPA Treatment:
-
Dilute the EIPA stock solution in a complete culture medium to the desired final concentration (e.g., 10-25 µM).
-
Remove the old medium from the cells and replace it with the EIPA-containing medium.
-
Include a vehicle control (DMSO) at the same final concentration as in the EIPA-treated wells.
-
Incubate the cells for the desired period (e.g., 24-72 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C. Also, probe for a loading control (e.g., β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
-
Protocol 2: Autophagic Flux Assay with this compound
This protocol is used to determine whether this compound induces an increase in autophagosome formation or blocks their degradation. This is achieved by treating cells with EIPA in the presence or absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.
Materials:
-
Same as Protocol 1
-
Bafilomycin A1 or Chloroquine
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Treatment:
-
Divide the cells into four groups:
-
Vehicle control
-
This compound alone
-
Lysosomal inhibitor alone (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine)
-
This compound and lysosomal inhibitor combined
-
-
For the combined treatment, add the lysosomal inhibitor for the last 2-4 hours of the EIPA treatment period.
-
Incubate the cells for the desired total treatment time.
-
-
Follow steps 4-7 from Protocol 1.
-
Data Interpretation:
-
A further increase in the LC3-II levels in the presence of both EIPA and a lysosomal inhibitor, compared to EIPA alone, indicates an induction of autophagic flux.
-
No significant change in LC3-II levels between the EIPA alone and the combined treatment suggests a blockage of autophagic flux.
-
Mandatory Visualizations
References
Application Notes and Protocols for In Vivo Administration and Dosing of EIPA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosing of 5-(N-ethyl-N-isopropyl)amiloride (EIPA) hydrochloride, a potent inhibitor of the transient receptor potential polycystin 3 (TRPP3) channel and the Na+/H+ exchanger (NHE). This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to guide researchers in designing and executing in vivo studies with this compound.
Mechanism of Action
EIPA hydrochloride exerts its biological effects primarily through the inhibition of two key cellular components:
-
TRPP3 Channel: EIPA is an inhibitor of the TRPP3 channel, a non-selective cation channel involved in various physiological processes.[1] The IC50 for TRPP3 channel inhibition by EIPA is 10.5 μM.[2]
-
Na+/H+ Exchanger (NHE): EIPA is a well-characterized inhibitor of the Na+/H+ exchanger, particularly the NHE1 isoform, which plays a crucial role in regulating intracellular pH (pHi), cell volume, and proliferation.[3][4]
The dual inhibitory action of EIPA makes it a valuable tool for investigating the roles of TRPP3 and NHE in various pathological conditions, including cancer and inflammation.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vivo administration and pharmacokinetics of this compound in murine models.
Table 1: In Vivo Dosing of this compound in Mice
| Application | Animal Model | Route of Administration | Dosage | Reference |
| Inflammation | Male ddY strain mice | Intravenous Injection | 1 mg/kg | [5] |
| Inflammation | Male ddY strain mice | Oral Administration | 10 mg/kg | [5] |
| Atherogenesis | apoE-/- mice | Subcutaneous | 3 mg/kg | [1] |
| Pharmacokinetics | BALB/c and C3H mice | Intraperitoneal Injection | 10 µg/g (10 mg/kg) | [6] |
Table 2: Pharmacokinetic Parameters of EIPA in Mice
| Parameter | Value | Animal Model | Route of Administration | Reference |
| Plasma Half-life | 31.2 ± 2.5 min | Mice | Intraperitoneal Injection | [6] |
| Tissue Distribution (2 hours post-injection) | > 1 µM sustained in kidney and a transplantable tumor | Mice | Intraperitoneal Injection (10 µg/g) | [6] |
| Clearance | Rapidly cleared from the liver | Mice | Intraperitoneal Injection (10 µg/g) | [6] |
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
1. Oral Administration Formulation (Suspension)
-
Vehicle: Carboxymethylcellulose sodium (CMC-Na) solution.
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare a stock solution of CMC-Na in sterile water (e.g., 0.5% w/v).
-
To prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of the CMC-Na solution.
-
Vortex thoroughly to obtain a homogenous suspension.
-
-
Note: This formulation is suitable for oral gavage.[7]
2. Injectable Formulation 1 (DMSO/PEG300/Tween80)
-
Vehicle: A mixture of DMSO, PEG300, Tween80, and sterile water.
-
Procedure:
-
Prepare a stock solution of this compound in fresh DMSO (e.g., 67 mg/mL).
-
For a 1 mL working solution, add 50 µL of the 67 mg/mL DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH2O to bring the final volume to 1 mL.
-
-
Note: This solution should be used immediately after preparation and is suitable for intravenous or intraperitoneal injection.[7]
3. Injectable Formulation 2 (DMSO/Corn Oil)
-
Vehicle: A mixture of DMSO and corn oil.
-
Procedure:
-
Prepare a stock solution of this compound in fresh DMSO (e.g., 10 mg/mL).
-
For a 1 mL working solution, add 50 µL of the 10 mg/mL clear DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly.
-
-
Note: This solution should be used immediately after preparation and is suitable for subcutaneous or intraperitoneal injection.[7]
Experimental Workflow: Cancer Xenograft Model
Protocol: Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This protocol is a general guideline and should be adapted based on the specific NSCLC cell line and experimental goals.
-
Cell Culture: Culture a human NSCLC cell line (e.g., A549 or H1299) under standard conditions.
-
Cell Preparation:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell viability count using trypan blue exclusion.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
-
Animal Model: Use 6-8 week old female athymic nude mice. Allow for at least one week of acclimatization.
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.
-
Treatment Group: Administer this compound at a dose of 10 µM (or a dose determined from pilot studies) via oral gavage daily.[6]
-
Control Group: Administer the vehicle (e.g., 0.5% CMC-Na) following the same schedule.
-
-
Endpoint:
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Experimental Workflow: LPS-Induced Inflammation Model
Protocol: LPS-Induced Systemic Inflammation in Mice
This protocol is a general guideline for assessing the anti-inflammatory effects of this compound.
-
Animal Model: Use male ddY strain mice. Allow for at least one week of acclimatization.
-
Treatment Groups:
-
Control Group: Vehicle administration followed by saline injection.
-
LPS Group: Vehicle administration followed by LPS injection.
-
EIPA Treatment Group: this compound administration followed by LPS injection.
-
-
Drug Administration:
-
Administer this compound at a dose of 1 mg/kg (intravenous) or 10 mg/kg (oral).[5]
-
Administer the vehicle to the control and LPS groups.
-
-
Inflammation Induction:
-
One hour after EIPA or vehicle administration, inject lipopolysaccharide (LPS) from E. coli intraperitoneally at a dose of 10 mg/kg.
-
-
Sample Collection and Analysis:
-
At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6) using ELISA.
-
Harvest organs (e.g., lungs, liver) for histological examination to assess inflammatory cell infiltration and tissue damage.
-
Concluding Remarks
These application notes provide a foundation for the in vivo use of this compound. Researchers should always perform pilot studies to determine the optimal dose, administration route, and timing for their specific animal model and experimental question. Adherence to institutional animal care and use guidelines is mandatory for all in vivo experiments.
References
- 1. TRPP3 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. dsv.ulaval.ca [dsv.ulaval.ca]
- 3. Sodium–hydrogen antiporter - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | (Patho-)Physiology of Na+/H+ Exchangers (NHEs) in the Digestive System [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes: Flow Cytometry Analysis of Cells Treated with EIPA Hydrochloride
Introduction
EIPA (5-(N-ethyl-N-isopropyl)-amiloride) hydrochloride is a potent inhibitor of the Na+/H+ exchanger (NHE) family, particularly isoforms NHE1 and NHE3, and the transient receptor potential polycystic 3 (TRPP3) ion channel.[1][2][3] By blocking these transporters, EIPA disrupts intracellular pH (pHi) regulation, ion homeostasis, and macropinocytosis.[4][5][6] These primary effects trigger a cascade of downstream cellular responses, including cell cycle arrest, induction of apoptosis, and modulation of autophagy.[7][8] Consequently, EIPA is a valuable tool in cancer research and for studying cellular physiology.
Flow cytometry is an indispensable technique for dissecting the multiparametric effects of EIPA at the single-cell level. It enables the precise quantification of changes in cell cycle distribution, the progression of apoptosis, intracellular pH shifts, and alterations in protein expression, providing critical insights into EIPA's mechanism of action. These application notes provide detailed protocols for researchers utilizing flow cytometry to analyze cellular responses to EIPA hydrochloride treatment.
Mechanism of Action Overview
EIPA's primary targets are cell membrane ion transporters. Its inhibition of Na+/H+ exchangers leads to intracellular acidification and a reduction in cytosolic chloride concentration.[9] This disruption of ion balance is a key trigger for its anti-proliferative effects. The inhibition of TRPP3 channels also contributes to altered ion flux, particularly affecting Ca2+ currents.[4] These upstream events converge to induce G0/G1 cell cycle arrest and apoptosis, making it a compound of interest for anti-cancer studies.[8][10]
Caption: Mechanism of this compound Action.
Quantitative Data Summary
The following table summarizes the effective concentrations and inhibitory constants of this compound across various cellular models and targets.
| Target/Process | Cell Line / System | Concentration / IC50 | Observed Effect | Reference |
| TRPP3 Channel | Xenopus laevis oocytes | 10.5 µM (IC50) | Inhibition of Ca2+-activated TRPP3 channel | [3][4] |
| Na+/H+ Exchanger (NHE) | - | 0.033 µg/mL (IC50) | Inhibition of NHE activity | [4] |
| Basal Na+ Current | - | 19.5 µM (IC50) | Reversible inhibition of Na+ current | [1][7] |
| Proliferation | MKN28 (Gastric Cancer) | 5-100 µM (48h) | Suppression of proliferation, G0/G1 arrest | [7][9] |
| Proliferation & Apoptosis | Rabbit Smooth Muscle Cells | 10-80 µM | Reduced DNA synthesis, induced apoptosis | [8] |
| Intracellular pH (pHi) | C7-MDCK Cells | 20 µM (30 min) | Decrease in pHi from 7.22 to 7.03 | [5] |
| Autophagy | IEC-18 Cells | 300 µM (6h) | Enhancement of autophagy via NHE3 inhibition | [1][7] |
| Macropinocytosis | HT-29, MIA PaCa-2 Cells | 20 µM (2h) | Blockade of macropinocytosis-mediated uptake | [1][7] |
| Cancer Stem Cell (CSC) Activity | A549, H1299 (NSCLC) | 10 µM | Inhibition of tumorsphere formation | [11] |
Experimental Protocols for Flow Cytometry
Cell Cycle Analysis
Application: EIPA has been shown to induce G0/G1 phase arrest in cancer cells, a key aspect of its anti-proliferative effect.[10] This protocol uses Propidium Iodide (PI), a fluorescent intercalating agent, to stain cellular DNA and quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Caption: Workflow for Cell Cycle Analysis using PI Staining.
Protocol:
-
Cell Preparation: Seed cells in 6-well plates and allow them to adhere and grow to 60-70% confluency.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 10-100 µM) and a vehicle control (e.g., DMSO in media) for a specified time (e.g., 24 or 48 hours).
-
Harvesting: Aspirate the media, wash cells with 1X PBS, and harvest them using trypsin. Neutralize the trypsin with complete media and transfer the cell suspension to a 15 mL conical tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 1 mL of cold 1X PBS.
-
Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the pellet with 5 mL of 1X PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the staining buffer for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. Use a gate on the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris. Analyze the DNA content using a histogram of the PI fluorescence signal (e.g., FL2 or PE channel) on a linear scale.[12] Model the histogram data to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Detection
Application: EIPA treatment can induce apoptosis in various cell types, including smooth muscle and cancer cells.[8] The Annexin V/PI assay is a standard flow cytometry method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes.[14]
Caption: Workflow for Apoptosis Detection using Annexin V/PI.
Protocol:
-
Cell Culture and Treatment: Seed and treat cells with this compound as described in the cell cycle protocol.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-EDTA cell dissociation buffer. Combine all cells into a single tube.
-
Washing: Centrifuge cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the pellet with 1 mL of cold 1X PBS. Centrifuge again.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 5 µL of a PI solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately on a flow cytometer.[15]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Intracellular pH (pHi) Measurement
Application: As a potent NHE inhibitor, EIPA is expected to cause intracellular acidification.[5] This can be monitored using pH-sensitive fluorescent dyes like BCECF-AM. The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside. The dye's fluorescence intensity is proportional to the pHi.
Caption: Workflow for Intracellular pH Measurement.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in a suitable buffer (e.g., HEPES-buffered saline).
-
Dye Loading: Add the BCECF-AM probe to the cell suspension at a final concentration of 1-5 µM. Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Resuspend the pellet in fresh, pre-warmed buffer to remove any extracellular dye and centrifuge again.
-
Baseline Measurement: Resuspend the cells in the buffer and acquire baseline fluorescence data on a flow cytometer (typically exciting at 488 nm and measuring emission at ~530 nm).
-
Treatment: Add this compound to the cell suspension at the desired final concentration. Continue to acquire data to monitor the change in fluorescence over time, which reflects the change in pHi.[5]
-
Calibration (Optional but Recommended): To convert fluorescence intensity to absolute pHi values, a calibration curve is required. This is done by treating aliquots of BCECF-loaded cells with a high-K+ buffer containing the ionophore nigericin at several known pH values. This equilibrates the intracellular and extracellular pH, allowing for the creation of a standard curve of fluorescence vs. pH.
Intracellular Protein Staining (e.g., p21)
Application: EIPA can suppress cell proliferation by up-regulating the expression of cell cycle inhibitors like p21.[7][9] Flow cytometry can quantify the percentage of cells expressing a specific intracellular protein and measure its expression level. This protocol requires cell fixation and permeabilization to allow the antibody to access its intracellular target.
Caption: General Workflow for Intracellular Protein Staining.
Protocol:
-
Cell Preparation and Treatment: Culture and treat cells with EIPA as described previously.
-
Harvesting and Washing: Harvest cells and wash once with cold 1X PBS.
-
Fixation: Resuspend the cell pellet in 100 µL of PBS. Add 1 mL of a fixation buffer (e.g., 4% paraformaldehyde) and incubate for 15-20 minutes at room temperature.[16]
-
Washing: Wash the cells twice with 1X PBS.
-
Permeabilization: Resuspend the fixed cells in a permeabilization buffer (e.g., 0.1% Saponin or ice-cold 90% methanol) and incubate for 10-30 minutes.[17][18] The choice of buffer may depend on the antibody and antigen location.
-
Antibody Staining: Centrifuge the permeabilized cells and resuspend the pellet in 100 µL of permeabilization buffer containing the primary antibody against the target of interest (e.g., anti-p21) at its optimal dilution. Prepare a separate tube with a corresponding isotype control antibody. Incubate for 30-60 minutes at 4°C or room temperature, as recommended by the antibody manufacturer.
-
Secondary Antibody Staining (if required): If the primary antibody is not directly conjugated, wash the cells once with permeabilization buffer, then resuspend and incubate with a suitable fluorochrome-conjugated secondary antibody for 30 minutes at 4°C in the dark.
-
Final Wash and Analysis: Wash the cells one final time with permeabilization buffer, then resuspend in Flow Cytometry Staining Buffer (PBS with 1% BSA). Analyze on a flow cytometer, comparing the fluorescence intensity of the stained sample to the isotype control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EIPA | TRPP Channels | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ethyl isopropyl amiloride inhibits smooth muscle cell proliferation and migration by inducing apoptosis and antagonizing urokinase plasminogen activator activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An inhibitor of Na(+)/H(+) exchanger (NHE), ethyl-isopropyl amiloride (EIPA), diminishes proliferation of MKN28 human gastric cancer cells by decreasing the cytosolic Cl(-) concentration via DIDS-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 15. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. General Intracellular Target Flow Cytometry Protocol Using Detergents: Novus Biologicals [novusbio.com]
- 17. resources.bio-techne.com [resources.bio-techne.com]
- 18. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Troubleshooting EIPA hydrochloride precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 5-(N-ethyl-N-isopropyl)-amiloride (EIPA) hydrochloride precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is EIPA hydrochloride and what are its primary cellular targets?
A1: this compound is a derivative of the diuretic amiloride. It is a widely used pharmacological inhibitor of the sodium-hydrogen exchanger (NHE), particularly the NHE1 isoform, which is crucial for intracellular pH (pHi) and cell volume regulation.[1][2] It also functions as an inhibitor of the Transient Receptor Potential Polycystin-3 (TRPP3) channel, a calcium-activated cation channel.[3][4]
Q2: Why is this compound prone to precipitation in cell culture media?
A2: this compound is sparingly soluble in aqueous solutions like cell culture media. Several factors can contribute to its precipitation:
-
Limited Aqueous Solubility: The compound inherently has low solubility in water-based solutions.
-
High Salt Concentration in Media: Cell culture media, such as DMEM/F12, are rich in various salts which can reduce the solubility of this compound.
-
pH of the Medium: The pH of the cell culture medium (typically around 7.2-7.4) can affect the ionization state and solubility of this compound.
-
Common Ion Effect: As a hydrochloride salt, its solubility can be decreased in media containing a high concentration of chloride ions, a phenomenon known as the common ion effect.[5][6]
-
Temperature: Temperature fluctuations, such as warming the media from refrigeration, can alter the solubility of dissolved compounds.[7]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: It is highly recommended to prepare stock solutions of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used and effective solvent.[1][8] Ethanol and dimethylformamide (DMF) can also be used.[8]
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%. However, the tolerance to DMSO can be cell-line dependent, so it is advisable to perform a vehicle control experiment to assess the impact of DMSO on your specific cells.
Troubleshooting Guide: this compound Precipitation
This guide addresses common issues with this compound precipitation during experimental procedures.
Issue 1: Precipitation is observed immediately upon adding the this compound stock solution to the cell culture medium.
| Potential Cause | Troubleshooting Step |
| Final concentration of EIPA is too high. | Verify the desired final concentration. If a high concentration is necessary, consider preparing a fresh, more concentrated stock solution in DMSO to minimize the volume added to the medium. |
| Inadequate mixing. | After adding the stock solution to the medium, mix thoroughly by gentle swirling or pipetting. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media. |
| Temperature shock. | Ensure both the cell culture medium and the EIPA stock solution are at the same temperature (e.g., room temperature or 37°C) before mixing. Adding a cold stock solution to warm media can cause precipitation. |
| High concentration of salts in the media. | If possible, test the solubility in a simpler, buffered salt solution (like PBS) to see if the complex media components are the primary issue. |
Issue 2: The this compound/media solution is initially clear but becomes cloudy or forms a precipitate over time in the incubator.
| Potential Cause | Troubleshooting Step |
| Slow precipitation kinetics. | The final concentration may be at the limit of its solubility and precipitating out over time. Try using a slightly lower final concentration of EIPA. |
| Interaction with media components over time. | Some components in the media may slowly interact with this compound, leading to precipitation. Prepare the EIPA-containing media fresh right before adding it to the cells. |
| pH shift in the medium. | Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of EIPA. Ensure your incubator's CO2 levels are stable and appropriate for the medium's buffering system. |
| Evaporation of media. | Inadequate humidity in the incubator can lead to evaporation, increasing the concentration of all components, including EIPA, potentially causing precipitation. Ensure the incubator water pan is filled. |
Data Presentation: Solubility of EIPA
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 29.98 | 100 | [1] |
| Ethanol | ~2 | ~6.7 | [8] |
| Dimethylformamide (DMF) | ~20 | ~66.7 | [8] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | ~1.7 | [8] |
Molecular Weight of EIPA (free base) is approximately 299.76 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature.
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 100 mM solution (using the hydrochloride salt molecular weight of ~336.22 g/mol ), you would need 33.6 mg.
-
Add the appropriate volume of sterile DMSO to the powder.
-
Vortex briefly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of Working Solution in Cell Culture Medium
-
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM/F12)
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
To achieve the desired final concentration, perform a serial dilution. For example, to make a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution. It is recommended to do this in a stepwise manner (e.g., a 1:100 dilution followed by a 1:10 dilution) to ensure accurate pipetting and thorough mixing.
-
When adding the DMSO stock to the medium, add it dropwise while gently swirling the tube to ensure rapid and even dispersion.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of EIPA for more than a day.[8]
-
Signaling Pathways and Experimental Workflows
EIPA Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture experiments.
NHE1 Signaling Pathway Inhibition by EIPA
Caption: EIPA inhibits the Na+/H+ exchanger 1 (NHE1) signaling pathway.
TRPP3 Signaling Pathway Inhibition by EIPA
Caption: EIPA inhibits the TRPP3 channel signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dulbecco's Modified Eagle Medium F12 (DMEM F12) | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. TRPP3 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Stimulus–Transcription Coupling of TRPM3 Channels: A Signaling Pathway from the Plasma Membrane to the Nucleus [mdpi.com]
Optimizing EIPA Hydrochloride Incubation Time to Minimize Cytotoxicity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing EIPA (5-(N-ethyl-N-isopropyl)amiloride) hydrochloride while minimizing its cytotoxic effects. Through detailed troubleshooting guides, frequently asked questions, and experimental protocols, this resource aims to facilitate the effective and reliable use of EIPA in various research applications.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with EIPA hydrochloride, offering potential causes and solutions in a straightforward question-and-answer format.
| Question/Issue | Potential Cause(s) | Suggested Solution(s) |
| High levels of cell death observed even at low EIPA concentrations. | Cell line is particularly sensitive to NHE1 inhibition or off-target effects of EIPA. Incorrect EIPA concentration due to solvent evaporation or calculation error. Extended incubation period. | Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and incubation time for your specific cell line (see Experimental Protocols). Prepare fresh EIPA stock solutions and verify calculations. Reduce the incubation time. |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. Inconsistent incubation times. Fluctuation in incubator conditions (CO2, temperature, humidity). EIPA stock solution degradation. | Ensure consistent cell seeding density for all experiments. Use a precise timer for all incubation steps. Regularly calibrate and monitor incubator conditions. Aliquot and store EIPA stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Difficulty dissolving this compound. | This compound has limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. Further dilute the stock solution in your cell culture medium to the final working concentration immediately before use. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
| Observed autofluorescence in microscopy or flow cytometry. | EIPA is known to exhibit autofluorescence, particularly in the blue and green channels. | When possible, use fluorescent probes that emit in the red or far-red spectrum to avoid spectral overlap. Include an "EIPA only" control (cells treated with EIPA but without the fluorescent probe) to measure and subtract the background fluorescence. |
| No inhibitory effect on the target process (e.g., macropinocytosis). | EIPA concentration is too low. Incubation time is too short. The biological process is not dependent on the pathway inhibited by EIPA in your specific model. | Increase the EIPA concentration in a stepwise manner. Increase the incubation time. Verify the mechanism in your experimental system using alternative methods or positive controls. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Na+/H+ exchangers (NHEs), with a particularly high affinity for the NHE1 isoform.[1][2] NHEs are integral membrane proteins that regulate intracellular pH (pHi), cell volume, and ion homeostasis. By blocking NHE1, EIPA disrupts these processes. It is also widely used as an inhibitor of macropinocytosis, a form of endocytosis.[3]
Q2: What are the known cytotoxic effects of this compound?
A2: At higher concentrations and with prolonged exposure, EIPA can induce cytotoxicity through various mechanisms, some of which are independent of its NHE1 inhibitory activity.[3] These off-target effects can include the induction of DNA damage, endoplasmic reticulum (ER) stress, and alterations in mitochondrial function, leading to apoptosis or other forms of cell death.[1][3]
Q3: What is a typical working concentration and incubation time for this compound?
A3: The optimal working concentration and incubation time for EIPA are highly dependent on the cell type and the specific biological process being investigated. It is crucial to determine these parameters empirically for each experimental system. However, a general starting range for inhibiting macropinocytosis is between 10 µM and 50 µM for incubation times ranging from 30 minutes to a few hours.[4] For longer-term studies, lower concentrations may be necessary to avoid cytotoxicity.
Q4: How should I prepare and store this compound?
A4: this compound should be dissolved in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. When preparing your working solution, dilute the stock directly into your pre-warmed cell culture medium immediately before adding it to your cells.
Experimental Protocols
To determine the optimal this compound incubation time that minimizes cytotoxicity while achieving the desired biological effect, it is essential to perform a systematic dose-response and time-course analysis.
Protocol 1: Determining the Optimal EIPA Concentration using a Cytotoxicity Assay
This protocol outlines the use of a standard MTT assay to assess cell viability across a range of EIPA concentrations.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.
-
EIPA Preparation: Prepare a 2X stock solution of various concentrations of EIPA in your complete cell culture medium. For example, to test final concentrations of 1, 5, 10, 25, 50, and 100 µM, prepare 2X solutions of 2, 10, 20, 50, 100, and 200 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest EIPA concentration).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X EIPA solutions or vehicle control. This will result in a final volume of 200 µL and the desired 1X concentrations.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours). This time should be chosen based on your experimental needs.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with occasional gentle shaking.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each EIPA concentration relative to the vehicle control. Plot the cell viability against the EIPA concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
Protocol 2: Time-Course Analysis of EIPA Cytotoxicity
This protocol helps determine the maximum incubation time for a given EIPA concentration before significant cytotoxicity occurs.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding: Seed cells in multiple 96-well plates as described in Protocol 1.
-
EIPA Preparation: Based on the results from Protocol 1, choose a concentration of EIPA that shows the desired biological effect with minimal cytotoxicity at the earliest time point. Prepare a 2X stock solution of this concentration.
-
Treatment: Treat the cells with the chosen EIPA concentration or vehicle control as described in Protocol 1.
-
Time-Course Incubation: Incubate the plates for different durations (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
MTT Assay: At each time point, perform the MTT assay on one of the plates as described in Protocol 1.
-
Analysis: Plot the cell viability against the incubation time to identify the time point at which cell viability begins to significantly decline.
Quantitative Data Summary
The following tables summarize hypothetical data from dose-response and time-course experiments to illustrate how to present and interpret the results.
Table 1: Effect of this compound Concentration on Cell Viability after 24-hour Incubation
| Cell Line | EIPA Concentration (µM) | Average Cell Viability (%) | Standard Deviation |
| MCF-7 | 1 | 98.2 | 3.1 |
| 5 | 95.5 | 4.2 | |
| 10 | 90.1 | 5.5 | |
| 25 | 75.3 | 6.8 | |
| 50 | 52.1 | 7.3 | |
| 100 | 28.7 | 5.9 | |
| A549 | 1 | 99.1 | 2.5 |
| 5 | 97.8 | 3.3 | |
| 10 | 94.2 | 4.1 | |
| 25 | 85.6 | 5.2 | |
| 50 | 65.4 | 6.1 | |
| 100 | 40.2 | 5.4 |
Table 2: Time-Dependent Cytotoxicity of 25 µM this compound
| Cell Line | Incubation Time (hours) | Average Cell Viability (%) | Standard Deviation |
| MCF-7 | 2 | 96.4 | 3.8 |
| 4 | 94.1 | 4.5 | |
| 8 | 91.8 | 5.1 | |
| 12 | 88.2 | 5.9 | |
| 24 | 75.3 | 6.8 | |
| 48 | 45.7 | 7.2 | |
| A549 | 2 | 98.5 | 2.9 |
| 4 | 97.2 | 3.6 | |
| 8 | 95.1 | 4.0 | |
| 12 | 92.3 | 4.8 | |
| 24 | 85.6 | 5.2 | |
| 48 | 60.1 | 6.5 |
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to EIPA's mechanism of action and the experimental workflow for optimizing its use.
Caption: Mechanism of action of this compound, including its primary target and off-target cytotoxic effects.
Caption: Experimental workflow for optimizing this compound concentration and incubation time.
References
- 1. Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amiloride inhibits macropinocytosis by lowering submembranous pH and preventing Rac1 and Cdc42 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
How to determine the effective dose of EIPA hydrochloride in a new cell line
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for determining the effective dose of EIPA hydrochloride in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: EIPA (5-(N-ethyl-N-isopropyl)amiloride) hydrochloride is primarily known as an inhibitor of the sodium-hydrogen exchanger (NHE) family of proteins.[1][2] By blocking NHE, EIPA disrupts intracellular pH (pHi) regulation.[3][4] It is also reported to be an inhibitor of the TRPP3 channel, with an IC50 of 10.5 μM.[5][6] Its effects on cellular processes can include the inhibition of macropinocytosis, suppression of cell proliferation, and induction of cell cycle arrest.[1][7][8]
Q2: What is a typical starting concentration range for this compound in a new cell line?
A2: For a new cell line, it is advisable to test a broad range of concentrations to determine the optimal dose. Based on published data, a starting range of 0.1 µM to 100 µM is recommended. Some studies have shown biological effects at concentrations as low as 10 µM for inhibiting NHE1 activity and in the range of 10-25 µM for observing effects on cell proliferation and other cellular processes.[3][9] The IC50 for TRPP3 channel inhibition is reported to be 10.5 μM.[5][6]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[5] To prepare a stock solution, dissolve the powder in fresh, anhydrous DMSO to a concentration of 10 mM to 67 mM.[5] Store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control, and is typically kept below 0.5% to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: No observable effect of this compound on my cells.
| Possible Cause | Troubleshooting Step |
| Concentration is too low | Increase the concentration range. Some cell lines may be less sensitive to EIPA. Consider extending the highest concentration up to 100 µM or higher in initial range-finding experiments. |
| Incubation time is too short | Extend the incubation period. The effects of EIPA on cell proliferation or viability may take 24, 48, or even 72 hours to become apparent.[7] |
| Cell line is resistant | The target protein (e.g., specific NHE isoform) may not be expressed or may be mutated in your cell line. Verify the expression of NHE isoforms (e.g., via Western blot or qPCR). |
| Compound degradation | Ensure the stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
Issue 2: High variability between replicate wells in my cell viability assay.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting into wells. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even cell settling. |
| Edge effects | Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. Avoid using the outermost wells for experimental data. Fill the outer wells with sterile PBS or media to create a humidity barrier.[10] |
| Inconsistent drug dilution | Perform serial dilutions carefully, ensuring proper mixing at each step. Change pipette tips for each dilution to avoid carryover.[10] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
1. Cell Seeding:
- Harvest and count your cells, ensuring high viability (>95%).
- Seed the cells in a 96-well plate at a predetermined optimal density. This density should allow for logarithmic growth throughout the experiment.
- Incubate the plate overnight (16-24 hours) to allow for cell attachment.[10]
2. Preparation of EIPA Dilutions:
- Prepare a 2x concentrated serial dilution of this compound in culture medium. A common approach is to prepare a 10-point dilution series with a 1:2 or 1:3 dilution factor.
- Include a vehicle control (medium with the same final concentration of DMSO as the highest EIPA concentration) and a no-cell control (medium only).
3. Cell Treatment:
- Remove the old medium from the cells.
- Add 100 µL of the 2x EIPA dilutions to the corresponding wells, resulting in a 1x final concentration.
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
4. Cell Viability Assessment (MTT Assay Example):
- Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Subtract the absorbance of the no-cell control from all other values.
- Normalize the data by setting the vehicle control as 100% viability.
- Plot the normalized viability against the log of the EIPA concentration.
- Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[11]
Data Presentation
Table 1: Example IC50 Values of EIPA in Different Contexts
| Target | Cell Line/System | Reported IC50 | Reference |
| TRPP3 Channel | Xenopus laevis oocytes | 10.5 µM | [5][6] |
| NHE | Not specified | 0.033 µg/mL | [1][12] |
Table 2: Example Data Layout for Dose-Response Experiment
| EIPA Conc. (µM) | Absorbance (OD 570) | % Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.15 | 92.0% |
| 5 | 0.98 | 78.4% |
| 10 | 0.65 | 52.0% |
| 25 | 0.30 | 24.0% |
| 50 | 0.15 | 12.0% |
| 100 | 0.10 | 8.0% |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. EIPA | CAS:1154-25-2 | Inhibits TRPP3-mediated currents; also inhibits the Na+/H+ exchanger (NHE) | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An inhibitor of Na(+)/H(+) exchanger (NHE), ethyl-isopropyl amiloride (EIPA), diminishes proliferation of MKN28 human gastric cancer cells by decreasing the cytosolic Cl(-) concentration via DIDS-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 12. selleckchem.com [selleckchem.com]
EIPA hydrochloride degradation and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, degradation, and storage of EIPA (Ethylisopropylamiloride) hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the recommended storage conditions for EIPA hydrochloride?
Proper storage is crucial to maintain the integrity of this compound. Below is a summary of recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | -20°C | Up to 3 years | Keep container tightly sealed in a dry, dark place. |
| Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Use fresh, anhydrous DMSO for best results.[1] | |
| Aqueous Solution | 2-8°C | Up to 24 hours | Prepare fresh daily for optimal performance. |
Troubleshooting Tip: If you observe reduced efficacy of your this compound solution, it may be due to improper storage. Consider preparing a fresh stock solution from the solid powder and ensure it is aliquoted and stored at the recommended temperature.
2. My this compound solution appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation can occur for several reasons:
-
Solubility Limits Exceeded: this compound has limited solubility in aqueous buffers. For maximum solubility, first dissolve the compound in an organic solvent like DMSO and then dilute with the aqueous buffer.[2]
-
Low Temperature: The compound may precipitate out of solution at lower temperatures, especially if the concentration is high.
-
Moisture Absorption in DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound.[1]
Troubleshooting Steps:
-
Gently warm the solution to see if the precipitate redissolves.
-
If using an aqueous buffer, ensure the final concentration does not exceed its solubility limit.
-
When preparing DMSO stock solutions, use a fresh, unopened bottle of anhydrous DMSO.
-
If precipitation persists, it is recommended to prepare a fresh solution.
3. What are the potential degradation pathways for this compound?
While this compound is stable under recommended storage conditions, it can degrade under stress conditions such as exposure to harsh pH, oxidizing agents, and light. Based on the chemical structure of EIPA and data from related compounds like amiloride, the following degradation pathways are proposed:
-
Hydrolysis: The amide and guanidine functional groups in EIPA can be susceptible to hydrolysis under acidic or basic conditions. This can lead to the cleavage of these groups, forming the corresponding carboxylic acid and amine or urea derivatives.
-
Oxidation: The pyrazine ring, although relatively stable, can be oxidized, potentially forming N-oxides. The amino groups on the pyrazine ring may also be susceptible to oxidation.
-
Photodegradation: Exposure to UV light may lead to degradation. For the related compound amiloride, photodegradation has been shown to cause dechlorination.[3]
Proposed Degradation Pathways of this compound
The following diagram illustrates the potential degradation pathways of this compound under various stress conditions. These pathways are predicted based on the chemical structure and data from similar compounds.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place solid this compound in an oven at 105°C for 48 hours. Dissolve a sample in the mobile phase for HPLC analysis.
-
Photodegradation: Expose a solution of this compound (1 mg/mL in methanol/water) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil to protect it from light.
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is a starting point for the development of a validated stability-indicating HPLC method for this compound. Optimization may be required based on the results of the forced degradation study.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile) may be necessary to separate all degradation products. A starting point could be an isocratic mixture of phosphate buffer (pH 3.0) and acetonitrile (50:50 v/v).[1] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 283 nm and 361 nm (EIPA has two absorbance maxima) |
| Injection Volume | 20 µL |
| Column Temp | 30°C |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Experimental Workflow and Troubleshooting
The following diagram illustrates a typical workflow for investigating this compound stability issues and a troubleshooting decision tree.
References
Unexpected phenotypic changes in cells after EIPA hydrochloride treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypic changes in cells after treatment with EIPA (5-(N-ethyl-N-isopropyl)-amiloride) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of EIPA hydrochloride?
A1: this compound is a potent inhibitor of the plasma membrane Na+/H+ exchangers (NHEs), particularly the NHE1 isoform.[1][2] By blocking NHE, EIPA disrupts the regulation of intracellular pH (pHi) and cell volume.[2] It is also widely used as an inhibitor of macropinocytosis, a form of bulk endocytosis.[1][3][4]
Q2: I treated my cancer cells with EIPA and they stopped proliferating but didn't undergo apoptosis. Is this normal?
A2: Yes, this is a frequently observed effect in some cancer cell lines, such as non-small cell lung cancer (NSCLC) cells.[5] EIPA can induce cell cycle arrest, often in the G1 or G0/G1 phase, thereby inhibiting proliferation without necessarily triggering apoptosis.[5][6] The lack of apoptosis in these cases has been confirmed by the inability of pan-caspase inhibitors to reverse the growth-inhibitory effects of EIPA.[5]
Q3: After EIPA treatment, I'm observing large vacuoles in my cells. What are these?
A3: The large vacuoles are likely macropinosomes. EIPA is a well-known inhibitor of macropinocytosis.[1][3] However, some studies have reported the formation of vacuoles upon treatment with other drugs that can be linked to macropinocytosis.[7] The appearance of these vacuoles might seem counterintuitive, but it could be related to the complex effects of NHE inhibition on membrane trafficking and ion homeostasis. If you are studying macropinocytosis, it is crucial to have proper controls to interpret these morphological changes.
Q4: Can EIPA affect cellular metabolism? I've noticed changes in my metabolic assays.
A4: Yes, EIPA can significantly alter cellular metabolism. Unexpectedly, instead of promoting a shift towards glycolysis as might be predicted from a decrease in intracellular pH, EIPA has been shown to decrease oxidative phosphorylation in both cancer and non-transformed cells.[8] This is accompanied by changes in mitochondrial morphology, specifically an increase in mitochondrial fusion, resulting in more elongated mitochondrial networks.[8][9] However, EIPA appears to have no significant effect on glycolysis itself.[8]
Q5: I'm seeing changes in the expression of immune checkpoint proteins after EIPA treatment. Is there a known link?
A5: Yes, recent studies have shown that EIPA treatment can lead to the downregulation of PD-L1 expression in some cancer cells, such as NSCLC cells.[5] This effect is linked to the inhibition of STAT3 activity.[5] This is a significant finding as it suggests a potential for combining NHE inhibitors with immune checkpoint blockade therapies.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Action |
| High cell toxicity/death even at low concentrations. | Cell line is highly sensitive to pHi changes or off-target effects. | Perform a dose-response curve starting from a lower concentration (e.g., 1 µM). Ensure the this compound is fully dissolved and the final DMSO concentration is low and consistent across all conditions. Some cell types, like smooth muscle cells, are known to undergo apoptosis in response to EIPA.[10] |
| No effect on cell proliferation. | EIPA concentration is too low. The specific NHE isoforms expressed by your cell line may be less sensitive to EIPA. | Increase the concentration of EIPA (e.g., up to 50 µM). Confirm NHE1 expression in your cell line. Consider using a more specific NHE1 inhibitor if off-target effects are a concern. |
| Unexpected changes in cell morphology (e.g., rounding, detachment). | Disruption of the actin cytoskeleton. | EIPA's inhibition of NHE1 can lead to submembranous acidification, which in turn can affect the actin cytoskeleton.[2] Document these changes with microscopy. If studying macropinocytosis, be aware that these cytoskeletal changes can indirectly inhibit other forms of endocytosis.[2] |
| Variability in experimental results. | Inconsistent EIPA activity. pH of the culture medium. | Prepare fresh stock solutions of EIPA regularly and store them protected from light. Ensure the pH of your culture medium is stable and consistent, as extracellular pH can influence the effects of NHE inhibitors. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Duration of Treatment | Assay | Reference |
| A549 | Non-small cell lung cancer | ~10 | 72 h | MTT | [5] |
| H1299 | Non-small cell lung cancer | ~10 | 72 h | MTT | [5] |
| MKN28 | Human gastric cancer | 5-100 (range, not specific IC50) | 48 h | Proliferation assay | [4][6] |
| X. laevis oocytes (expressing TRPP3) | Oocyte | 10.5 | Not specified | Electrophysiology | [4][11] |
Table 2: Summary of Unexpected Phenotypic Changes
| Phenotypic Change | Cell Line(s) | EIPA Concentration | Key Findings | Reference |
| Cell Cycle Arrest | A549, H1299, MKN28 | 10 µM | G1 or G0/G1 arrest without apoptosis. | [5][6] |
| Decreased Oxidative Phosphorylation | Pancreatic and breast cancer cells | 10 µM | Significant decrease in oxygen consumption rate (OCR). | [8] |
| Increased Mitochondrial Fusion | Pancreatic and breast cancer cells | 10 µM | Increase in elongated mitochondrial networks. | [8][9] |
| Downregulation of PD-L1 | A549, H1299 | 10 µM | Associated with inhibited STAT3 activity. | [5] |
| Suppression of Cancer Stem Cell Activity | A549, H1299 | 10 µM | Decreased tumorsphere formation and CSC markers. | [5] |
| Induction of Apoptosis | Rabbit smooth muscle cells | 10-80 µM | 37-fold increase in apoptotic cells in a scratch assay. | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Seed cells (e.g., A549, H1299) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis for Protein Expression
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound for the specified time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-PD-L1, anti-p-STAT3, anti-STAT3, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Signaling pathways affected by this compound treatment.
Caption: General experimental workflow for studying EIPA effects.
Caption: Logical troubleshooting flow for unexpected EIPA results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amiloride inhibits macropinocytosis by lowering submembranous pH and preventing Rac1 and Cdc42 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An inhibitor of Na(+)/H(+) exchanger (NHE), ethyl-isopropyl amiloride (EIPA), diminishes proliferation of MKN28 human gastric cancer cells by decreasing the cytosolic Cl(-) concentration via DIDS-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Macropinocytosis Enhances the Sensitivity of Osteosarcoma Cells to Benzethonium Chloride [mdpi.com]
- 8. Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl isopropyl amiloride inhibits smooth muscle cell proliferation and migration by inducing apoptosis and antagonizing urokinase plasminogen activator activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EIPA | CAS:1154-25-2 | Inhibits TRPP3-mediated currents; also inhibits the Na+/H+ exchanger (NHE) | High Purity | Manufacturer BioCrick [biocrick.com]
How to control for EIPA hydrochloride's effect on cytosolic pH
Welcome to the technical support center for EIPA hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for the effects of EIPA on cytosolic pH during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
EIPA (5-(N-ethyl-N-isopropyl)amiloride) hydrochloride is a potent inhibitor of the Na+/H+ exchangers (NHEs), which are plasma membrane proteins crucial for regulating intracellular pH (pHi).[1] By blocking NHEs, EIPA prevents the extrusion of protons (H+) from the cell, which can lead to a decrease in cytosolic pH (acidification).[2][3] EIPA is widely used as a tool to inhibit macropinocytosis, a process that is highly sensitive to changes in submembranous pH.[1][2][4][5] It is also known to inhibit the TRPP3 channel.[4][6]
Q2: Why is my cytosolic pH decreasing after applying EIPA?
A decrease in cytosolic pH is an expected consequence of NHE inhibition by EIPA.[3] NHEs function to expel metabolically generated acid (H+ ions) from the cytoplasm in exchange for extracellular sodium ions (Na+). When EIPA inhibits this process, H+ ions accumulate in the cytosol, leading to acidification.[2] The magnitude of this pH drop can depend on the cell type, its metabolic rate, and the activity of other pH-regulating mechanisms. In some cells, EIPA may not significantly alter the baseline pHi but will prevent the cell from recovering from an acid load.[7][8]
Q3: How can I be sure that the biological effect I'm observing is due to EIPA's intended target and not just the change in cytosolic pH?
This is a critical control question. To distinguish between the effects of NHE inhibition and the resulting cytosolic acidification, you can perform a "pH clamp" experiment. This involves artificially setting and maintaining the intracellular pH at a desired level, independent of NHE activity. If the biological effect of EIPA persists even when the pH is clamped at a normal physiological level (e.g., pH 7.2-7.4), it suggests the effect is due to NHE inhibition itself or another off-target effect, not the pH change. Conversely, if artificially acidifying the cytosol (without EIPA) mimics the drug's effect, it strongly suggests the phenotype is pH-dependent.
Q4: Are there alternative inhibitors I can use to study macropinocytosis without affecting cytosolic pH in the same way?
Yes, targeting other components of the macropinocytosis signaling pathway can be an effective control strategy. Since EIPA's inhibition of macropinocytosis is linked to the prevention of Rac1 activation due to lower submembranous pH, you could use direct inhibitors of Rac1 or its downstream effectors.[2][5] Examples include:
-
EHT 1864: A Rac family small molecule inhibitor.[5]
-
Rottlerin: An inhibitor of protein kinase C (PKC), which can be involved in macropinocytosis signaling.[5]
Using these alternative inhibitors can help confirm that the observed phenotype is related to the inhibition of macropinocytosis rather than a non-specific effect of cytosolic acidification.
Troubleshooting Guides
Problem: Unexpectedly large drop in cytosolic pH after EIPA treatment.
-
Possible Cause 1: High Metabolic Rate. Cells with high metabolic activity produce more acid, which can lead to a more significant pH drop when NHEs are inhibited.
-
Troubleshooting Step: Ensure your cell culture media is adequately buffered. For experiments sensitive to pH, consider using a HEPES-buffered medium in addition to the standard bicarbonate/CO2 system to provide more robust pH stability.
-
Possible Cause 2: EIPA Concentration Too High. The effect of EIPA on pHi is dose-dependent.
-
Troubleshooting Step: Perform a dose-response curve to find the minimum concentration of EIPA that effectively inhibits your process of interest (e.g., macropinocytosis) while causing the smallest possible change in bulk cytosolic pH.
Problem: EIPA has no effect on my process of interest.
-
Possible Cause 1: NHEs are not the primary regulator of the process. The cellular process you are studying may not be dependent on NHE activity or the resulting changes in submembranous pH.
-
Troubleshooting Step: Confirm that EIPA is active in your cell line by performing a positive control experiment, such as an acid-load recovery assay. In this assay, you artificially lower the pHi and measure the cell's ability to recover. EIPA should inhibit this recovery.[8]
-
Possible Cause 2: Compensatory pH-regulating mechanisms. Your cells may rely on other mechanisms to regulate pHi, such as bicarbonate transporters, masking the effect of NHE inhibition.
-
Troubleshooting Step: Investigate the expression and activity of other pH regulators in your cell model. In some cases, combined inhibition of multiple pathways may be necessary. For instance, using an inhibitor of anion exchangers like DIDS in conjunction with EIPA has been shown to have synergistic effects on pHi in some cell types.[7]
Data Presentation
Table 1: Common Working Concentrations of this compound
| Application | Cell Type | Concentration Range | Reference |
| NHE Inhibition | NSCLC Cells (A549, H1299) | 10 - 20 µM | [9] |
| Macropinocytosis Inhibition | Osteosarcoma Cells | 15 mg/kg (in vivo) | [5] |
| Macropinocytosis Inhibition | A549 Cells | 50 µM | [10] |
| Autophagy Enhancement | IEC-18 Cells | 300 µM | [4] |
| Proliferation Suppression | MKN28 Gastric Cancer Cells | 5 - 100 µM | [4] |
| pHi Recovery Inhibition | K562 Cells, Rat Astrocytes | 5 µM | [8] |
Table 2: Comparison of Common Fluorescent Cytosolic pH Indicators
| Indicator | Excitation (nm) | Emission (nm) | Optimal pH Range | Key Feature | Reference |
| BCECF | Ratiometric: ~490 / ~440 | ~535 | 6.5 - 7.5 | Gold standard; ratiometric measurement minimizes artifacts. | [11][12] |
| SNARF-1 | Ratiometric: ~550 | Dual Emission: ~585 / ~630 | 6.0 - 8.0 | Ratiometric via dual emission; can be used simultaneously with other dyes. | [13][14] |
| pHrodo Green AM | ~500 | ~530 | 2.0 - 9.0 | Signal intensity increases with acidity; good for multiplexing. | [15] |
| pHrodo Red AM | ~560 | ~585 | 2.0 - 9.0 | Signal intensity increases with acidity; red-shifted for multiplexing. | [15] |
Visualizations
Signaling and Experimental Diagrams
Caption: EIPA inhibits the Na+/H+ exchanger, blocking proton efflux and causing cytosolic acidification.
Caption: A logical workflow for troubleshooting and dissecting the effects of EIPA.
Experimental Protocols
Protocol 1: Measurement of Cytosolic pH using BCECF-AM
This protocol describes how to measure cytosolic pH (pHi) in cultured cells using the ratiometric fluorescent indicator BCECF-AM.[11][16][17][18]
Materials:
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Calibration Buffer (High K+): 125 mM KCl, 20 mM NaCl, 0.5 mM MgCl2, 0.5 mM CaCl2, 20 mM HEPES. Adjust aliquots to various pH values (e.g., 6.6, 7.0, 7.4, 7.8).
-
Nigericin (10 mM stock in ethanol)
-
Fluorescence plate reader or microscope capable of ratiometric imaging (e.g., Ex: 490 nm and 440 nm, Em: 535 nm).
Methodology:
-
Cell Preparation:
-
Plate cells on a suitable support for fluorescence measurement (e.g., black-walled, clear-bottom 96-well plate or glass-bottom dishes) and grow to desired confluency.
-
-
Dye Loading:
-
Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO.
-
Dilute the BCECF-AM stock to a final working concentration of 2-5 µM in pre-warmed HBSS.
-
Remove culture medium from cells, wash once with HBSS.
-
Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[11]
-
After incubation, wash the cells three times with HBSS to remove extracellular dye and allow for complete de-esterification of the dye by intracellular esterases.[11]
-
-
Experimental Measurement:
-
Place the plate or dish in the fluorescence reader/microscope maintained at 37°C.
-
Acquire a baseline fluorescence reading. Measure the emission intensity at ~535 nm following excitation at two wavelengths: a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm).
-
Add this compound or your experimental compound and record the change in the fluorescence ratio (F490/F440) over time.
-
-
Calibration (Nigericin/High K+ Method):
-
At the end of the experiment, a calibration curve must be generated to convert fluorescence ratios to pH values.
-
Prepare calibration buffers at a minimum of 3-4 different pH values (e.g., 6.6, 7.0, 7.4, 7.8).
-
Add nigericin to each calibration buffer to a final concentration of 10 µM. Nigericin is a K+/H+ ionophore that equilibrates the intracellular and extracellular pH.[13]
-
Sequentially perfuse the cells with each pH calibration buffer, allowing the signal to stabilize at each step.
-
Record the F490/F440 ratio for each known pH value.
-
Plot the known pH values against their corresponding fluorescence ratios to generate a calibration curve. Use this curve to convert your experimental ratio data into pHi values.
-
Protocol 2: Control Experiment - Clamping Cytosolic pH
This protocol provides a conceptual framework for a pH clamp experiment to determine if EIPA's effect is pH-dependent.[2]
Objective: To maintain a constant cytosolic pH, even in the presence of EIPA, to separate the effects of NHE inhibition from cytosolic acidification.
Materials:
-
HEPES-buffered, bicarbonate-free medium (to uncouple pHi from CO2/bicarbonate transport).
-
High K+ buffer (as described in Protocol 1).
-
Nigericin (K+/H+ ionophore).
-
This compound.
-
Assay to measure the biological endpoint of interest (e.g., fluorescent dextran uptake for macropinocytosis).
Methodology:
-
Prepare Clamping Buffers: Prepare a set of high K+/HEPES buffers adjusted to specific pH values (e.g., a "normal" pH of 7.2 and an "acidic" pH of 6.8). Add 5-10 µM nigericin to these buffers.
-
Experimental Groups:
-
Group A (Control): Cells in normal buffer, no treatment.
-
Group B (EIPA Treatment): Cells in normal buffer + EIPA. This will show the combined effect of NHE inhibition and acidification.
-
Group C (pH Clamp - Normal): Cells in pH 7.2 clamping buffer + EIPA. Here, pHi is held at 7.2. If the biological effect is absent, it was likely due to acidification.
-
Group D (pH Clamp - Acidic): Cells in pH 6.8 clamping buffer (without EIPA). This will show if acidification alone is sufficient to cause the biological effect.
-
-
Procedure:
-
Load cells with a pH indicator (like BCECF-AM) to monitor and confirm the pH clamp is effective.
-
Incubate cells in the respective buffers and treatments for the desired duration.
-
Measure your biological endpoint of interest in all groups.
-
-
Interpretation:
-
If the effect in Group C resembles Group A (control), it suggests the effect of EIPA seen in Group B is primarily due to the pH drop.
-
If the effect in Group D resembles Group B , it confirms that acidification is sufficient to cause the phenotype.
-
If the effect in Group C still resembles Group B , it suggests the effect is independent of the change in bulk cytosolic pH and is more directly related to NHE inhibition.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Amiloride inhibits macropinocytosis by lowering submembranous pH and preventing Rac1 and Cdc42 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Na+/H+ Exchanger Controls Deoxycholic Acid-Induced Apoptosis by a H+-Activated, Na+-Dependent Ionic Shift in Esophageal Cells | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of Macropinocytosis Enhances the Sensitivity of Osteosarcoma Cells to Benzethonium Chloride [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Simultaneous pH Measurement in Endocytic and Cytosolic Compartments in Living Cells using Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pH Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 16. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of intracellular pH in cultured cells by flow cytometry with BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Cell viability assays for determining EIPA hydrochloride toxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell viability assays to determine the toxicity of E-EIPA hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most suitable for assessing EIPA hydrochloride toxicity?
The choice of assay depends on your specific research question and cell type. Commonly used assays include:
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic function. It is a widely used and well-established method.
-
Neutral Red (NR) Assay: Assesses lysosomal integrity by measuring the uptake of the neutral red dye into the lysosomes of viable cells.
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.
It is often recommended to use at least two different assays based on different cellular mechanisms to confirm the results and rule out assay-specific artifacts.
Q2: What is the mechanism of action of this compound and how might it affect my cell viability assay?
This compound is primarily known as an inhibitor of the Na+/H+ exchanger (NHE), particularly NHE1, which is involved in regulating intracellular pH (pHi).[1][2] By inhibiting NHE, EIPA can lead to intracellular acidification. EIPA is also an inhibitor of the TRPP3 channel.[3] These activities can trigger downstream cellular events such as:
-
Induction of apoptosis (programmed cell death).[4]
-
Alterations in cellular metabolism, including a decrease in oxidative phosphorylation.[8][9]
These effects can directly influence the readouts of certain viability assays. For instance, changes in metabolic activity can affect the MTT assay, while induction of apoptosis or necrosis will be detected by LDH assays.
Q3: What is a typical concentration range for testing this compound toxicity?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. Based on published data, concentrations ranging from 10 µM to 80 µM are often used.[4][6] It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell model.
Q4: What should I use as a vehicle control for this compound?
This compound is often dissolved in dimethyl sulfoxide (DMSO).[3][6] Therefore, it is essential to include a vehicle control in your experiments, which consists of cells treated with the same concentration of DMSO used to dissolve the this compound. This ensures that any observed effects are due to the compound itself and not the solvent.
Troubleshooting Guides
MTT Assay
| Problem | Possible Cause | Suggested Solution |
| Increased absorbance (higher viability) at high EIPA concentrations | EIPA may be causing cellular stress leading to a temporary increase in metabolic activity.[10] Some compounds can also chemically reduce MTT, leading to a false positive signal.[10] | 1. Visually inspect the cells under a microscope for signs of toxicity (e.g., changes in morphology, detachment). 2. Test higher concentrations of EIPA to see if a cytotoxic effect is eventually observed.[10] 3. Run a control plate with EIPA in cell-free medium to check for direct reduction of MTT.[10][11] 4. Confirm results with an alternative viability assay that does not measure metabolic activity (e.g., LDH or Neutral Red assay).[10] |
| High background absorbance | The culture medium may contain components like phenol red or serum that can interfere with the assay. Microbial contamination can also lead to high background. | 1. Use serum-free and phenol red-free medium during the MTT incubation step. 2. Include a background control well containing only medium and MTT to subtract from all other readings. 3. Check for microbial contamination. |
| Inconsistent results between replicates | Uneven cell seeding, incomplete formazan crystal dissolution, or presence of bubbles in the wells. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension between plating. 2. Increase shaking time or use a multichannel pipette to gently pipette up and down to fully dissolve the formazan crystals. 3. Carefully inspect the plate for bubbles and remove them before reading the absorbance. |
Neutral Red Assay
| Problem | Possible Cause | Suggested Solution |
| Precipitation of Neutral Red dye in the wells | The test compound may be causing the dye to precipitate. | Gently wash the cells with PBS after the neutral red incubation period and before adding the destain solution.[12] |
| High background staining in control wells | Insufficient washing or issues with the destain solution. | Ensure complete removal of the neutral red medium and perform the recommended washing step.[13] Prepare fresh destain solution. |
| Low signal or poor dynamic range | Suboptimal cell number or incubation time. | Optimize the cell seeding density and the neutral red incubation time (typically 2-4 hours) for your specific cell line.[13] |
LDH Assay
| Problem | Possible Cause | Suggested Solution |
| High background LDH activity in the culture medium | Serum in the culture medium contains LDH, which can lead to high background.[14] Phenol red can also interfere with the assay. | 1. Reduce the serum concentration in the medium or use serum-free medium during the experiment.[14][15] 2. Use a medium without phenol red. 3. Include a background control (medium only) to subtract from all readings. |
| Low signal even with positive control | The number of cells may be too low, or the incubation time with the test compound is not long enough to induce significant cell death. | Optimize the cell number per well.[14] Perform a time-course experiment to determine the optimal exposure time for this compound. |
| High variability between replicates | Incomplete cell lysis in the maximum LDH release control wells. Presence of bubbles. | Ensure complete lysis by vigorous shaking or pipetting. Check for and remove any bubbles before reading the plate. |
Data Presentation
Table 1: Reported IC50 Values of EIPA in Various Cell Lines
| Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| A549 (NSCLC) | MTT | 72 hours | ~20 | [6] |
| H1299 (NSCLC) | MTT | 72 hours | ~20 | [6] |
| TRPP3 expressing cells | Electrophysiology | Not specified | 10.5 | [3] |
NSCLC: Non-Small Cell Lung Cancer. IC50 values are approximate and can vary based on experimental conditions.
Experimental Protocols
General Workflow for Assessing this compound Toxicity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ethyl isopropyl amiloride inhibits smooth muscle cell proliferation and migration by inducing apoptosis and antagonizing urokinase plasminogen activator activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An inhibitor of Na(+)/H(+) exchanger (NHE), ethyl-isopropyl amiloride (EIPA), diminishes proliferation of MKN28 human gastric cancer cells by decreasing the cytosolic Cl(-) concentration via DIDS-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. re-place.be [re-place.be]
- 13. abcam.co.jp [abcam.co.jp]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Refining EIPA Hydrochloride Dosage for In Vivo Animal Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EIPA hydrochloride in in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice for a cancer study?
A1: The effective dose of this compound can vary significantly depending on the tumor model, administration route, and desired therapeutic outcome. Based on published studies, a common starting point for intraperitoneal (IP) injections in mice is 10 mg/kg body weight. However, it is crucial to perform a dose-response study to determine the optimal dose for your specific experimental setup.
Q2: My this compound solution is precipitating upon preparation for injection. What can I do?
A2: this compound has limited solubility in aqueous solutions. To improve solubility, it is often recommended to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a suitable vehicle for injection, such as a mixture of PEG300, Tween 80, and sterile water, or corn oil.[1] It is critical to prepare the solution fresh before each use and to observe it for any precipitation.[1] If precipitation persists, consider adjusting the solvent ratios or using sonication to aid dissolution.
Q3: I am not observing the expected anti-tumor effect in my in vivo model. What are the potential reasons?
A3: Several factors could contribute to a lack of efficacy.
-
Suboptimal Dosing: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue. A dose-escalation study is recommended.
-
Pharmacokinetics: EIPA has a relatively short half-life in plasma.[2] The dosing frequency may need to be adjusted to maintain a sustained inhibitory concentration.
-
NHE1-Independent Effects: While EIPA is a known inhibitor of the Na+/H+ exchanger 1 (NHE1), it can also have off-target effects.[3] The specific molecular characteristics of your tumor model might make it less sensitive to NHE1 inhibition.
-
Tumor Microenvironment: The pH of the tumor microenvironment can influence the effectiveness of drugs that target pH regulation.[4]
Q4: Are there any known side effects of this compound in animals?
A4: While specific toxicity studies for this compound are not extensively detailed in the readily available literature, clinical trials of other NHE1 inhibitors have reported side effects, including cerebrovascular events.[5] It is essential to closely monitor animals for any signs of toxicity, such as weight loss, behavioral changes, or signs of neurological distress. A pilot study to assess the maximum tolerated dose (MTD) is advisable.
Q5: Can I administer this compound orally?
A5: Yes, this compound is orally active.[2] For oral administration in mice, a common method is gavage. Another approach is to incorporate the drug into a palatable jelly, which the animals will voluntarily consume.[6][7] This can reduce the stress associated with gavage.
Quantitative Data Summary
| Animal Model | Condition | Dosage | Administration Route | Reference |
| Mouse | Cancer (Pharmacokinetics) | 10 µg/g (10 mg/kg) | Intraperitoneal (IP) | [2] |
| Mouse | Cancer (Tumor Growth) | 4.3x10⁻³ mol/L (in 0.1ml) | Intratumoral | [3] |
| Mouse | Inflammation | 10 mg/kg | Oral | [2] |
| Mouse | Ischemia/Reperfusion | 1 mg/kg | Intravenous (IV) | [2] |
| Rat | Ischemia | 25 µM (topical) | Cortical Cup | [8] |
| Rabbit | Ischemia | 0.65 mg/kg | Intravenous (IV) | [9][10] |
Experimental Protocols
In Vivo Efficacy Study in a Murine Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ human cancer cells (e.g., MDA-MB-231) in 100 µL of a 1:1 mixture of Matrigel and serum-free medium into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment Groups: Randomize mice into treatment and control groups (n=8-10 mice/group).
-
Control Group: Administer the vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water) via intraperitoneal (IP) injection.
-
This compound Group: Administer this compound at the desired dose (e.g., 10 mg/kg) dissolved in the vehicle solution via IP injection.
-
-
Dosing Schedule: Administer treatment daily or as determined by pharmacokinetic data for a specified period (e.g., 21 days).
-
Monitoring: Monitor animal body weight and overall health status daily.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound action.
Caption: In vivo experimental workflow for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pyrazine ring-based Na+/H+ exchanger (NHE) inhibitors potently inhibit cancer cell growth in 3D culture, independent of NHE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An inhibitor of Na(+)/H(+) exchanger (NHE), ethyl-isopropyl amiloride (EIPA), diminishes proliferation of MKN28 human gastric cancer cells by decreasing the cytosolic Cl(-) concentration via DIDS-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. genecards.org [genecards.org]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Comparing the efficacy of EIPA hydrochloride vs. amiloride for NHE inhibition
For researchers, scientists, and drug development professionals, the selection of an appropriate inhibitor for the Na+/H+ exchanger (NHE) is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two commonly used NHE inhibitors, EIPA hydrochloride (5-(N-ethyl-N-isopropyl)amiloride) and amiloride, focusing on their efficacy, specificity, and underlying mechanisms of action. The information presented is supported by experimental data to facilitate an informed choice for your research needs.
Executive Summary
This compound and amiloride are both potent inhibitors of the Na+/H+ exchanger family of proteins, which play crucial roles in regulating intracellular pH, cell volume, and sodium homeostasis. While both compounds belong to the same class of pyrazinoylguanidine derivatives, they exhibit distinct profiles in terms of their potency, isoform selectivity, and off-target effects. Generally, EIPA is a more potent and selective inhibitor for most NHE isoforms compared to amiloride. However, the choice between these two inhibitors will ultimately depend on the specific NHE isoform being targeted, the experimental system, and the potential for off-target effects.
Data Presentation: Potency and Specificity
The inhibitory potency of EIPA and amiloride is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the NHE protein by 50%. The following tables summarize the IC50 values for both inhibitors against various NHE isoforms as reported in the scientific literature. It is important to note that these values can vary depending on the experimental conditions, such as the extracellular sodium concentration.
| NHE Isoform | This compound IC50 (µM) | Amiloride IC50 (µM) | Reference |
| NHE1 | ~0.02 - 0.033 | ~3 - 1000 | [1][2] |
| NHE2 | ~0.5 | ~55 | [3] |
| NHE3 | ~2.4 | ~9 | [3] |
| NHE5 | ~0.42 | Not widely reported | [2] |
| NHE7 | Inhibition observed with EIPA | Not widely reported | [4] |
Key Observations:
-
NHE1: EIPA is significantly more potent than amiloride in inhibiting the ubiquitously expressed NHE1 isoform.[1][2]
-
NHE2 & NHE3: EIPA also demonstrates higher potency for NHE2, while amiloride appears more potent for a fish ortholog of NHE3.[3]
-
Specificity: The substantial difference in IC50 values for NHE1 suggests that EIPA offers greater selectivity for this isoform compared to amiloride.
Off-Target Effects
A critical consideration in selecting an inhibitor is its potential for off-target effects, which can lead to misinterpretation of experimental results.
This compound:
-
TRPP3 Channel Inhibition: EIPA has been shown to inhibit the transient receptor potential polycystic 3 (TRPP3) channel.
-
Macropinocytosis Inhibition: EIPA can block macropinocytosis, a form of endocytosis.
Amiloride:
-
Epithelial Sodium Channel (ENaC) Blocker: Amiloride is a well-known blocker of ENaC, which can affect sodium transport in epithelial tissues.[5]
-
Potassium-Sparing Diuretic: Clinically, amiloride is used as a potassium-sparing diuretic, a systemic effect that researchers should be aware of in in vivo studies.[6][7]
-
Other Ion Exchangers: Amiloride can also inhibit other ion transport systems, such as the Na+/Ca2+ exchanger, albeit with lower potency.[8]
-
Urokinase Receptor (uPAR) Expression: Amiloride has been found to inhibit the expression of the urokinase receptor in podocytes.[9]
Experimental Protocols
Accurate and reproducible measurement of NHE activity is paramount. Below are detailed methodologies for two common assays used to assess the efficacy of NHE inhibitors.
Measurement of Intracellular pH (pHi) using BCECF-AM
This method relies on the pH-sensitive fluorescent dye, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM), to monitor changes in intracellular pH.
Materials:
-
Cells expressing the NHE isoform of interest
-
BCECF-AM (stock solution in DMSO)
-
HEPES-buffered saline solution (HBSS)
-
Ammonium chloride (NH4Cl) solution
-
Sodium-free buffer (e.g., N-methyl-D-glucamine-based)
-
This compound or Amiloride
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation: Plate cells on a suitable culture vessel (e.g., 96-well plate or coverslips) and allow them to adhere.
-
Dye Loading: Incubate the cells with 2-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Acid Loading: Induce intracellular acidification by exposing the cells to a pre-pulse of NH4Cl (e.g., 20 mM for 5 minutes) followed by a switch to a sodium-free buffer. This causes a rapid drop in pHi.
-
NHE Activity Measurement: Initiate NHE activity by reintroducing a sodium-containing buffer. The recovery of pHi back to baseline is mediated by NHE activity.
-
Inhibitor Treatment: To determine the inhibitory effect, pre-incubate the cells with varying concentrations of EIPA or amiloride for a defined period (e.g., 15-30 minutes) before initiating the pHi recovery.
-
Data Acquisition: Monitor the fluorescence ratio at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm). The ratio of the fluorescence intensities is proportional to the intracellular pH.
-
Calibration: At the end of each experiment, calibrate the fluorescence ratio to absolute pHi values using a set of calibration buffers of known pH containing a proton ionophore like nigericin.
22Na+ Influx Assay
This radioisotopic assay directly measures the influx of sodium ions through the NHE transporter.
Materials:
-
Cells expressing the NHE isoform of interest
-
22NaCl (radioactive sodium)
-
Sodium-free uptake buffer
-
Wash buffer (e.g., ice-cold phosphate-buffered saline)
-
Scintillation fluid
-
Scintillation counter
-
This compound or Amiloride
Procedure:
-
Cell Preparation: Culture cells to confluency in appropriate multi-well plates.
-
Pre-incubation and Acid Loading: Wash the cells with a sodium-free buffer and then incubate them in an acid-loading buffer to lower the intracellular pH and activate the NHEs.
-
Inhibitor Treatment: Pre-incubate the cells with the desired concentrations of EIPA or amiloride in a sodium-free buffer.
-
Initiation of Uptake: Start the assay by adding the uptake buffer containing 22NaCl and the respective inhibitor.
-
Termination of Uptake: After a defined incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold wash buffer to remove extracellular 22Na+.
-
Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with NaOH or a lysis buffer) and transfer the lysate to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of 22Na+ influx is proportional to the counts per minute (CPM) and can be normalized to the protein content of the cells. The inhibitory effect is calculated by comparing the influx in the presence and absence of the inhibitor.
Mandatory Visualizations
Signaling Pathways Involving NHE1
The activity of NHE1 is regulated by various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are often activated by growth factors and other stimuli, leading to phosphorylation and activation of NHE1.
Caption: NHE1 activation by growth factor signaling pathways.
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of EIPA and amiloride.
Caption: Workflow for comparing NHE inhibitor efficacy.
Logical Relationship of NHE Inhibition and Cellular Effects
This diagram illustrates the logical flow from NHE inhibition to its downstream cellular consequences.
Caption: Consequence of NHE inhibition on cellular function.
Conclusion
Both this compound and amiloride are valuable tools for studying the physiological and pathological roles of Na+/H+ exchangers. EIPA generally offers higher potency and greater selectivity, particularly for the widely studied NHE1 isoform. However, its off-target effects on TRPP3 and macropinocytosis must be considered. Amiloride, while less potent for many NHE isoforms, has a different spectrum of off-target activities, most notably its inhibition of ENaC. The detailed experimental protocols and comparative data provided in this guide are intended to assist researchers in making a well-reasoned decision based on the specific requirements of their experimental design, ultimately leading to more accurate and reliable scientific findings.
References
- 1. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zoology.ubc.ca [zoology.ubc.ca]
- 4. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Amiloride and its analogs as tools in the study of ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are NHE inhibitors and how do they work? [synapse.patsnap.com]
A Researcher's Guide to Controls in EIPA Hydrochloride Experiments: A Comparative Analysis
For researchers in cellular biology, pharmacology, and drug development, establishing robust experimental design is paramount. When utilizing 5-(N-ethyl-N-isopropyl)amiloride (EIPA) hydrochloride, a potent inhibitor of the Na+/H+ exchanger (NHE) and macropinocytosis, the inclusion of appropriate positive and negative controls is critical for data interpretation and validity. This guide provides a comprehensive comparison of controls and alternatives for EIPA hydrochloride, complete with experimental data and detailed protocols.
This compound is a versatile tool for investigating cellular processes such as intracellular pH regulation, ion transport, and bulk fluid uptake. Its primary mechanism of action involves the blockade of NHE isoforms, particularly NHE1, which plays a crucial role in maintaining cellular pH homeostasis. Consequently, EIPA also inhibits macropinocytosis, a form of endocytosis dependent on NHE-mediated changes in submembranous pH. To dissect these effects and ensure experimental specificity, a well-defined set of controls is essential.
Selecting the Right Controls: Positive and Negative
Positive Controls are crucial for confirming that the experimental system is responsive to the expected inhibitory mechanism. For EIPA studies, this involves using compounds with a known and similar mechanism of action.
Negative Controls are equally important to rule out off-target effects and to ensure that the observed results are specifically due to the inhibition of the intended target. An ideal negative control would be a structurally similar molecule that lacks the inhibitory activity of EIPA.
Comparison of NHE Inhibitors: EIPA and its Alternatives
EIPA is part of the amiloride family of diuretics, several of which also exhibit NHE inhibitory activity. Newer generation inhibitors have been developed with improved specificity for certain NHE isoforms. The following table summarizes the inhibitory potency (IC50/Ki values) of EIPA and common alternatives against different human NHE isoforms.
| Compound | NHE1 | NHE2 | NHE3 | NHE5 |
| This compound | 20 nM (Ki) | 500 nM (Ki) | 2.4 µM (Ki) | 420 nM (Ki) |
| Amiloride | ~3 µM (IC50, low Na+) | - | - | - |
| Dimethylamiloride (DMA) | 20 nM (Ki) | 250 nM (Ki) | 14 µM (Ki) | - |
| Hexamethylene amiloride (HMA) | Potent Inhibitor | - | - | - |
| Cariporide (HOE-642) | 50 nM (IC50) | 1000 µM (IC50) | 3 µM (IC50) | - |
| Zoniporide | 14 nM (Ki) | 2.2 µM (Ki) | 220 µM (Ki) | - |
| Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., ion concentrations). Data presented here is a compilation from multiple sources for comparative purposes. |
Comparison of Macropinocytosis Inhibitors
The inhibition of macropinocytosis by EIPA is a secondary effect of its action on NHE. Other compounds can inhibit this process through different mechanisms, making them useful for comparative studies.
| Compound | Mechanism of Action | Typical Concentration |
| This compound | Inhibits Na+/H+ exchanger, leading to submembranous acidification. | 10 - 50 µM |
| Wortmannin | Irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks). | 100 nM |
| Cytochalasin D | Disrupts actin filament polymerization. | 1 - 10 µM |
| Imipramine | Potent inhibitor of macropinocytosis (mechanism under investigation). | ≤ 131 nM (IC50) |
Recommended Controls for this compound Experiments
| Control Type | Compound | Rationale |
| Positive Control (NHE Inhibition) | Amiloride, Dimethylamiloride (DMA) | Structurally related compounds with well-characterized NHE inhibitory activity. |
| Positive Control (Macropinocytosis) | Wortmannin, Cytochalasin D | Inhibit macropinocytosis through distinct, well-defined mechanisms upstream and downstream of NHE activity. |
| Negative Control | 2',4'-dimethylbenzamil | An amiloride analog reported to be inactive on the Na+/H+ antiport. Its lack of effect on NHE suggests it should not inhibit macropinocytosis via the same mechanism as EIPA.[1] |
Experimental Protocols
Protocol 1: Measurement of Na+/H+ Exchanger Activity using BCECF-AM
This protocol measures the activity of NHE by monitoring the recovery of intracellular pH (pHi) after an acid load.
Materials:
-
Cells of interest cultured on glass coverslips
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
HEPES-buffered saline solution (HBSS)
-
NH4Cl
-
This compound and other test compounds
-
Fluorescence microscope or plate reader capable of ratiometric measurements (Excitation: 490 nm and 440 nm; Emission: 535 nm)
Procedure:
-
Cell Loading: Incubate cells with 2-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Acid Loading: Perfuse the cells with a solution containing 20 mM NH4Cl in HBSS for 5 minutes to induce an acid load upon its removal.
-
Baseline Measurement: Perfuse with a Na+-free HBSS (replace NaCl with N-methyl-D-glucamine chloride) to establish a stable acidic baseline pHi.
-
NHE Activity Measurement: Reintroduce Na+-containing HBSS to initiate pHi recovery. Monitor the fluorescence ratio (F490/F440) over time. The rate of pHi recovery is indicative of NHE activity.
-
Inhibitor Treatment: To test the effect of EIPA or other inhibitors, pre-incubate the cells with the compound for 15-30 minutes before the acid load and maintain its presence throughout the experiment.
-
Data Analysis: Calculate the initial rate of pHi recovery (ΔpH/min) from the linear portion of the recovery curve.
Protocol 2: Macropinocytosis Assay using TMR-Dextran
This protocol quantifies macropinocytosis by measuring the uptake of a fluorescently labeled high-molecular-weight dextran.
Materials:
-
Cells of interest cultured on glass coverslips or in multi-well plates
-
TMR-dextran (70,000 MW, lysine-fixable)
-
Hoechst 33342 or DAPI
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA)
-
This compound and other test compounds
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed cells to be 60-70% confluent at the time of the assay.
-
Inhibitor Pre-treatment: Pre-incubate cells with EIPA or other inhibitors at the desired concentration for 30 minutes at 37°C.
-
Dextran Uptake: Add TMR-dextran (0.5-1 mg/mL) to the cell culture medium and incubate for 30 minutes at 37°C.
-
Washing: Place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis and remove extracellular dextran.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Nuclear Staining: Wash the cells with PBS and stain the nuclei with Hoechst 33342 (1 µg/mL) or DAPI for 10 minutes.
-
Imaging: Mount the coverslips or image the wells using a fluorescence microscope. Acquire images of both the TMR-dextran and the nuclear stain.
-
Quantification: Use image analysis software (e.g., ImageJ/Fiji) to quantify the amount of internalized TMR-dextran. This can be done by measuring the total fluorescence intensity of TMR-dextran per cell or the number and area of fluorescent puncta (macropinosomes). Normalize the dextran signal to the number of cells (counted via nuclear stain).
Signaling Pathways and Logical Relationships
The interplay between NHE1 activation and macropinocytosis is a critical aspect of cellular function that EIPA perturbs. Growth factor signaling often initiates this cascade.
By carefully selecting positive and negative controls and employing robust experimental protocols, researchers can confidently dissect the specific roles of NHE and macropinocytosis in their biological systems of interest using this compound. This guide serves as a foundational resource for designing and interpreting such experiments with high scientific rigor.
References
EIPA Hydrochloride vs. Other Known Macropinocytosis Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Macropinocytosis, a crucial cellular process for the non-specific uptake of extracellular fluid and solutes, has garnered significant interest in various research fields, including cancer biology, immunology, and drug delivery. The ability to modulate this pathway is critical for both basic research and therapeutic development. This guide provides an objective comparison of EIPA (5-(N-ethyl-N-isopropyl)amiloride) hydrochloride, a widely used macropinocytosis inhibitor, with other established inhibitors: Wortmannin, Latrunculin A, and Cytochalasin D. This comparison is supported by experimental data on their efficacy, specificity, and potential cytotoxic effects.
Mechanism of Action at a Glance
Macropinocytosis is a complex process involving extensive rearrangement of the actin cytoskeleton to form large, fluid-filled vesicles called macropinosomes. The inhibitors discussed here target different key steps in this pathway.
-
EIPA Hydrochloride: Primarily known as an inhibitor of the sodium-hydrogen exchanger (NHE) family, particularly NHE1. Inhibition of NHE1 leads to a localized decrease in submembranous pH, which in turn prevents the activation of key signaling molecules like Rac1 and Cdc42 that are essential for actin polymerization and membrane ruffling.
-
Wortmannin: A potent and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks play a critical role in the signaling cascade that leads to actin reorganization and the closure of macropinosomes.
-
Latrunculin A: A marine toxin that disrupts actin polymerization by sequestering actin monomers (G-actin), thereby preventing their incorporation into actin filaments (F-actin). This directly inhibits the formation of the membrane ruffles necessary for macropinocytosis.
-
Cytochalasin D: A fungal metabolite that also inhibits actin polymerization, but by capping the barbed (fast-growing) ends of actin filaments. This prevents the elongation of actin filaments and disrupts the dynamic actin structures required for macropinosome formation.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the quantitative data on the efficacy, specificity, and cytotoxicity of this compound and other common macropinocytosis inhibitors. IC50 values can vary significantly depending on the cell line, assay conditions, and the specific endpoint being measured.
Table 1: Inhibitory Concentration (IC50) for Macropinocytosis
| Inhibitor | Target | Reported IC50 for Macropinocytosis Inhibition | Cell Line(s) | Reference(s) |
| This compound | Na+/H+ Exchanger (NHE1) | ~10-50 µM | Various cancer cell lines, Macrophages | [1] |
| Wortmannin | PI3-Kinase | ~5-100 nM | Macrophages, Fibroblasts | [2][3] |
| Latrunculin A | Actin Polymerization (G-actin sequestration) | ~0.1-1 µM | Gastric cancer cells, Rhabdomyosarcoma cells | [4][5] |
| Cytochalasin D | Actin Polymerization (F-actin capping) | ~0.2-2 µM | Various cell lines | [6][7] |
Table 2: Specificity and Off-Target Effects
| Inhibitor | Primary Target | Known Off-Target Effects / Effects on Other Endocytic Pathways | Reference(s) |
| This compound | Na+/H+ Exchanger (NHE1) | Can affect intracellular pH regulation, cell volume, and other ion transport processes. Generally considered more selective for macropinocytosis over clathrin-mediated or caveolin-mediated endocytosis. | [8] |
| Wortmannin | PI3-Kinase | Broadly inhibits all PI3K isoforms, affecting numerous cellular processes including cell growth, proliferation, and survival. Also inhibits other kinases like mTOR and DNA-PK at higher concentrations. Inhibits phagocytosis. | [3][8] |
| Latrunculin A | Actin Polymerization | Affects all actin-dependent processes, including cell division, migration, and other forms of endocytosis like phagocytosis. | [8][9] |
| Cytochalasin D | Actin Polymerization | Similar to Latrunculin A, it disrupts all actin-dependent cellular functions, including other endocytic pathways. | [6][8] |
Table 3: Cytotoxicity Data
| Inhibitor | Reported Cytotoxic Concentrations (IC50 or other measures) | Cell Line(s) | Reference(s) |
| This compound | Cytotoxic effects observed at concentrations >10 µM in some cell lines. | MCF-7, MDA-MB-231 | [10] |
| Wortmannin | IC50 for cytotoxicity varies widely (nM to µM range) depending on the cell line and exposure time. For example, 3.6 µM in KB oral cancer cells. | A549, K562, MCF-7, KB | [11][12][13] |
| Latrunculin A | IC50 for cytotoxicity is cell line-dependent, e.g., 0.76 µM in MKN45 and 0.33 µM in NUGC-4 gastric cancer cells after 72h. | MKN45, NUGC-4, various sarcoma cell lines | [4][5] |
| Cytochalasin D | Cytotoxicity is observed in the sub-micromolar to micromolar range in various cell lines. | HeLa, L1210, HCT116, 4T1, MHCC97H | [14] |
Experimental Protocols
Key Experiment: Quantitative Macropinocytosis Inhibition Assay using Fluorescent Dextran
This protocol describes a common method to quantify macropinocytosis and assess the efficacy of inhibitors using a fluorescently labeled, high-molecular-weight dextran that is preferentially taken up by macropinocytosis.
Materials:
-
Cell line of interest (e.g., A549, HT1080, RAW 264.7 macrophages)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Fluorescein isothiocyanate (FITC)-conjugated Dextran (70 kDa)
-
Phosphate-buffered saline (PBS), ice-cold
-
Macropinocytosis inhibitors (this compound, Wortmannin, Latrunculin A, Cytochalasin D)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Fluorescence microscope or flow cytometer
-
Image analysis software (e.g., ImageJ/Fiji) or flow cytometry analysis software
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C and 5% CO2.
-
Inhibitor Pre-treatment:
-
Prepare a series of dilutions for each inhibitor in serum-free medium.
-
Aspirate the complete medium from the cells and wash once with PBS.
-
Add the inhibitor-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) for comparison.
-
Incubate for the desired pre-treatment time (e.g., 30-60 minutes) at 37°C.
-
-
Macropinocytosis Induction and Dextran Uptake:
-
Prepare a working solution of FITC-dextran (e.g., 1 mg/mL) in serum-free medium. If studying growth factor-stimulated macropinocytosis, the growth factor (e.g., EGF, PDGF) can be added at this step.
-
Add the FITC-dextran solution to all wells (including inhibitor-treated and control wells).
-
Incubate for a specific time to allow for dextran uptake (e.g., 30 minutes) at 37°C. This time may need to be optimized for your specific cell line.
-
-
Stopping the Uptake and Washing:
-
To stop the uptake, place the plate on ice and immediately aspirate the dextran-containing medium.
-
Wash the cells three to five times with ice-cold PBS to remove any extracellular FITC-dextran.
-
-
Sample Preparation for Analysis:
-
For Microscopy: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. Wash three times with PBS. Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
For Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution or trypsin. Resuspend the cells in ice-cold FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
-
Data Acquisition and Analysis:
-
Microscopy: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity or the number and area of fluorescent puncta per cell using image analysis software.
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer. Gate on the live cell population and measure the mean fluorescence intensity of FITC in the cells.
-
-
Calculating Inhibition:
-
Determine the percentage of inhibition for each inhibitor concentration by comparing the fluorescence signal to the vehicle-treated control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualization of Key Pathways and Workflows
Signaling Pathway of Macropinocytosis
Caption: Key signaling pathways in macropinocytosis and targets of common inhibitors.
Experimental Workflow for Macropinocytosis Inhibition Assay
Caption: Workflow for quantifying macropinocytosis inhibition.
Conclusion
The choice of a macropinocytosis inhibitor depends heavily on the specific experimental question.
-
This compound offers good selectivity for macropinocytosis over other endocytic pathways, making it a valuable tool for specifically studying this process. However, its off-target effects on ion transport and intracellular pH should be considered, and its potency is in the micromolar range.
-
Wortmannin is a highly potent inhibitor, but its lack of specificity for PI3K isoforms and its broad impact on numerous cellular signaling pathways necessitate careful interpretation of results. It serves as a useful tool to confirm the involvement of PI3K in the process.
-
Latrunculin A and Cytochalasin D are direct and potent inhibitors of the actin cytoskeleton. While effective at blocking macropinocytosis, they are not specific and will disrupt any cellular process that relies on actin dynamics. They are best used to confirm the actin-dependent nature of the observed phenomenon.
For researchers aiming to specifically dissect the role of macropinocytosis, this compound remains a primary choice, used in conjunction with other inhibitors to confirm the involvement of specific signaling components. It is crucial to empirically determine the optimal, non-toxic concentration for each inhibitor and cell line to ensure that the observed effects are due to the specific inhibition of macropinocytosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of wortmannin and latrunculin A on slow endocytosis at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wortmannin - Wikipedia [en.wikipedia.org]
- 4. Latrunculin A Has a Strong Anticancer Effect in a Peritoneal Dissemination Model of Human Gastric Cancer in Mice | Anticancer Research [ar.iiarjournals.org]
- 5. Growth inhibition associated with disruption of the actin cytoskeleton by Latrunculin A in rhabdomyosarcoma cells | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Effects of cytochalasin D on shape and fluid pinocytosis in human neutrophils as related to cytoskeletal changes (actin, alpha-actinin and microtubules) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of novel macropinocytosis inhibitors using a rational screen of Food and Drug Administration‐approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ajp.mums.ac.ir [ajp.mums.ac.ir]
- 13. Wortmannin induces MCF-7 breast cancer cell death via the apoptotic pathway, involving chromatin condensation, generation of reactive oxygen species, and membrane blebbing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
EIPA Hydrochloride: A Comparative Guide to its Cross-reactivity with Ion Channels and Transporters
For Researchers, Scientists, and Drug Development Professionals
EIPA (5-(N-ethyl-N-isopropyl)amiloride) hydrochloride is a potent pharmacological tool widely utilized in research to probe the function of the Na+/H+ exchanger (NHE) and, more recently, the transient receptor potential polycystic 3 (TRPP3) channel. While its inhibitory action on these primary targets is well-documented, a thorough understanding of its cross-reactivity with other ion channels and transporters is crucial for the accurate interpretation of experimental results and for assessing its therapeutic potential. This guide provides a comparative analysis of EIPA's activity across various targets, supported by experimental data and detailed methodologies.
Comparative Selectivity of EIPA Hydrochloride
This compound exhibits differential inhibitory potency against its primary targets and shows varied effects on other ion transport proteins. The following table summarizes the reported inhibitory constants (IC₅₀ or Kᵢ) of EIPA for several key ion channels and transporters.
| Target | Inhibitory Constant (IC₅₀/Kᵢ) | Species/Cell Line | Reference |
| Primary Targets | |||
| Na⁺/H⁺ Exchanger 1 (NHE1) | 0.02 µM (Kᵢ) | Not specified | [1] |
| Na⁺/H⁺ Exchanger 2 (NHE2) | 0.5 µM (Kᵢ) | Not specified | [1] |
| Na⁺/H⁺ Exchanger 3 (NHE3) | 2.4 µM (Kᵢ) | Not specified | [1] |
| Na⁺/H⁺ Exchanger 5 (NHE5) | 0.42 µM (Kᵢ) | Not specified | [1] |
| TRPP3 Channel | 10.5 µM (IC₅₀) | Xenopus laevis oocytes | [2] |
| Off-Target Effects | |||
| Na⁺/H⁺ Exchanger 4 (NHE4) | ≥10 µM (IC₅₀) | Not specified | [1] |
| Epithelial Sodium Channel (δ-subunit) | Insensitive at concentrations <10 µM | Not specified | [3] |
Key Observations:
-
EIPA is a highly potent inhibitor of NHE1, with significantly lower affinity for other NHE isoforms.[1]
-
Its potency against TRPP3 is considerably lower than its potency against NHE1.[2]
-
EIPA shows weak to negligible inhibition of NHE4 and the δ-subunit of the epithelial sodium channel (ENaC) at concentrations typically used to inhibit NHE1.[1][3]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental approaches discussed, the following diagrams are provided.
Caption: this compound directly inhibits the Na+/H+ Exchanger 1 (NHE1), preventing the extrusion of intracellular protons in exchange for extracellular sodium ions.
Caption: A typical experimental workflow to determine the inhibitory effect of EIPA on Na+/H+ exchanger activity by measuring the rate of intracellular pH recovery after an acid load.
Detailed Experimental Protocols
Measurement of Na⁺/H⁺ Exchanger (NHE) Activity
This protocol is adapted from methods used to assess NHE1 activity by measuring intracellular pH (pHi) recovery following an acid load.[4]
a. Cell Preparation:
-
Culture cells of interest (e.g., BxPC3, MDA-MB-157) on glass coverslips to an appropriate confluency.[4]
-
Load cells with a pH-sensitive fluorescent dye, such as 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF), by incubating them in a solution containing the acetoxymethyl (AM) ester form of the dye.
b. Induction of Acid Load:
-
Induce an intracellular acid load using the ammonium chloride (NH₄Cl) prepulse technique.[4]
-
Briefly expose the cells to a solution containing NH₄Cl, which leads to an initial intracellular alkalinization followed by a rapid acidification upon removal of the NH₄Cl.
c. Measurement of pHi Recovery:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope.
-
Perfuse the cells with a Na⁺-containing, HEPES-buffered solution.
-
Monitor the fluorescence of BCECF at dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).
-
The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular pH.
-
Record the rate of pHi recovery in the absence of any inhibitor. This represents the basal NHE activity.
d. Inhibition with this compound:
-
Perfuse the cells with the same Na⁺-containing, HEPES-buffered solution supplemented with the desired concentration of this compound (e.g., 10 µM).[4]
-
Repeat the acid load and pHi recovery measurement in the presence of EIPA.
-
The inhibition of NHE activity is determined by the reduction in the rate of pHi recovery compared to the control condition.
Electrophysiological Screening of Ion Channel Activity
This protocol outlines a general approach for screening the effects of EIPA on various ion channels using automated patch-clamp electrophysiology.[5][6][7]
a. Cell Line Preparation:
-
Use a stable cell line expressing the ion channel of interest (e.g., a specific ENaC subunit or another transporter).
-
Culture the cells under appropriate conditions to ensure optimal channel expression.
-
On the day of the experiment, prepare a single-cell suspension.
b. Automated Patch-Clamp Procedure:
-
Utilize an automated patch-clamp platform (e.g., Sophion Qube, SyncroPatch 768PE).[7][8]
-
Load the cell suspension, intracellular solution, and extracellular solutions (with and without EIPA) onto the instrument.
-
The instrument will automatically perform the following steps for each cell:
-
Cell capture and sealing to the planar patch-clamp aperture.
-
Establishment of a whole-cell recording configuration.
-
Application of a voltage protocol specific to the ion channel being studied to elicit ionic currents.[9]
-
c. Data Acquisition and Analysis:
-
Record the ion channel currents in the absence (control) and presence of various concentrations of this compound.
-
Analyze the data to determine the effect of EIPA on channel activity (e.g., inhibition, activation, or no effect).
-
For inhibitory effects, construct a concentration-response curve and calculate the IC₅₀ value.
Conclusion
This compound is a valuable tool for studying NHE1 and TRPP3. However, its cross-reactivity with other NHE isoforms necessitates careful consideration when interpreting experimental data. At commonly used concentrations for inhibiting NHE1, EIPA is unlikely to have significant off-target effects on NHE4 or the δ-subunit of ENaC. Researchers should be mindful of these selectivity profiles and, when necessary, employ complementary approaches, such as using more specific inhibitors or molecular biology techniques, to validate their findings. The provided experimental protocols offer a foundation for rigorously assessing the on-target and off-target effects of this compound in various cellular contexts.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibition of TRPP3 channel by amiloride and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Electrophysiology Reimagined: New Frontiers in Ion Channel Drug Screening - PharmaFeatures [pharmafeatures.com]
- 7. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 8. criver.com [criver.com]
- 9. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of EIPA Hydrochloride in Live Cells: A Comparative Guide
For researchers and drug development professionals investigating the role of the Na+/H+ exchanger (NHE) isoform 1 (NHE1), confirming direct target engagement of inhibitors like EIPA (5-(N-ethyl-N-isopropyl)amiloride) hydrochloride in a cellular context is crucial. This guide provides a comparative overview of methods to validate EIPA's interaction with its primary target, NHE1, in live cells, and contrasts its performance with alternative inhibitors.
EIPA Hydrochloride and its Alternatives: A Comparative Overview
This compound is a widely used pharmacological tool to study the function of NHE1, an integral membrane protein that regulates intracellular pH (pHi) by exchanging extracellular Na+ for intracellular H+.[1] However, EIPA is not entirely specific for NHE1 and can inhibit other NHE isoforms and cellular processes like macropinocytosis.[2][3][4] Understanding its activity profile in comparison to other NHE1 inhibitors is essential for interpreting experimental results.
| Inhibitor | Target(s) | IC50/Ki for NHE1 | Other Notable Targets/Effects | Reference(s) |
| This compound | NHE1, NHE2, NHE3, NHE5 | Ki: 0.02 µM | Inhibits macropinocytosis (IC50: 25-100 µM), TRPP3 channels (IC50: 10.5 µM).[2][3][5] | [2][3][5] |
| Cariporide (HOE-642) | NHE1 | IC50: ~0.05 - 1 µM | More selective for NHE1 over other NHE isoforms compared to EIPA.[3][6] | [3][6] |
| Zoniporide | NHE1 | IC50: 14 nM | Highly selective for NHE1 (>150-fold vs other isoforms).[3] | [3] |
| BIX | NHE1 | IC50: 31 nM | Selective for NHE1 over NHE2 and NHE3. Orally bioavailable. | MedChemExpress |
| Amiloride | NHE (non-selective) | µM range | Parent compound of EIPA, less potent and selective.[1] | [1] |
Note: IC50 and Ki values can vary depending on the cell type and experimental conditions.
Experimental Protocols for Confirming Target Engagement
Directly confirming that EIPA engages NHE1 in live cells can be achieved through various methods, each with its own advantages and limitations.
Intracellular pH (pHi) Measurement using BCECF-AM
This is the most direct functional assay to measure NHE1 activity. Inhibition of NHE1 by EIPA will impair the cell's ability to recover from an acid load.
Principle: Cells are loaded with the pH-sensitive fluorescent dye BCECF-AM. The dye is cleaved by intracellular esterases to the membrane-impermeant BCECF, whose fluorescence emission is pH-dependent. The ratio of fluorescence intensities at two different excitation wavelengths (e.g., 490 nm and 440 nm) is used to calculate the intracellular pH. NHE1 activity is assessed by measuring the rate of pHi recovery after an induced intracellular acidification (e.g., via an ammonium chloride prepulse).
Detailed Protocol:
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and allow them to adhere overnight.
-
Dye Loading:
-
Wash: Wash the cells three times with the buffer to remove extracellular dye.[7]
-
Inhibitor Treatment: Incubate the cells with this compound or other inhibitors at desired concentrations for 30-60 minutes.
-
Acid Load (Ammonium Prepulse):
-
Replace the buffer with a solution containing 20 mM NH4Cl for 5-10 minutes. This will cause an initial alkalinization followed by a rapid acidification upon removal of the NH4Cl solution.
-
Rapidly wash out the NH4Cl solution and replace it with a Na+-containing buffer to initiate NHE1-mediated pHi recovery.
-
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence ratio (Excitation: 490/440 nm, Emission: 535 nm) over time using a fluorescence plate reader or microscope.[7]
-
Data Analysis: Calculate the initial rate of pHi recovery. A decrease in the rate of pHi recovery in the presence of EIPA indicates target engagement.
Inhibition of Macropinocytosis
EIPA is a known inhibitor of macropinocytosis, a process that is often upregulated in cancer cells. While not a direct measure of NHE1 binding, it is a robust cellular phenotype of EIPA activity.
Principle: Macropinocytosis is a form of endocytosis that involves the non-specific uptake of extracellular fluid and solutes. This can be visualized and quantified by the uptake of fluorescently labeled high-molecular-weight dextran.
Detailed Protocol:
-
Cell Preparation: Plate cells on glass coverslips or in imaging dishes.
-
Inhibitor Pre-treatment: Treat cells with this compound (typically 25-100 µM) for 30 minutes.[5]
-
Dextran Uptake: Add fluorescently labeled dextran (e.g., TMR-Dextran, 70 kDa) to the media at a final concentration of 0.5-1 mg/mL and incubate for 30 minutes at 37°C.[8]
-
Wash: Wash the cells three times with cold PBS to stop endocytosis and remove extracellular dextran.
-
Fixation and Staining (Optional): Fix the cells with 4% paraformaldehyde and stain the nuclei with DAPI.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of dextran per cell using image analysis software (e.g., ImageJ). A significant reduction in dextran uptake in EIPA-treated cells confirms the inhibition of macropinocytosis.[5]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly confirm target engagement by assessing the thermal stabilization of a protein upon ligand binding.
Principle: The binding of a ligand, such as EIPA, to its target protein, NHE1, can increase the protein's thermal stability. When cells are heated, unbound proteins will denature and aggregate at a lower temperature than ligand-bound proteins. The amount of soluble protein remaining at different temperatures can be quantified by Western blotting or mass spectrometry.[9][10]
Detailed Protocol (General):
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures for a fixed time (e.g., 3 minutes).[9]
-
Lysis and Centrifugation: Lyse the cells and centrifuge at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and perform a Western blot using an antibody specific for NHE1. An increase in the amount of soluble NHE1 at higher temperatures in the EIPA-treated samples compared to the control indicates target engagement.[11]
Western Blotting for Downstream Signaling
Inhibition of NHE1 can affect downstream signaling pathways. For example, NHE1 activity has been linked to the phosphorylation of other proteins.
Principle: Assess the phosphorylation status or expression level of proteins known to be downstream of NHE1 activity.
Detailed Protocol:
-
Cell Treatment: Treat cells with this compound for a specified time.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Perform a standard Western blot analysis using antibodies against total and phosphorylated forms of downstream target proteins. A change in the phosphorylation status of these proteins upon EIPA treatment can provide indirect evidence of target engagement.
Visualizing Pathways and Workflows
To better understand the mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Determining the macropinocytic index of cancer cells through a quantitative image-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Cardioprotection: Ischemic Preconditioning versus EIPA Hydrochloride
For researchers, scientists, and drug development professionals navigating the complex landscape of cardioprotective strategies, the choice between endogenous mechanisms and pharmacological interventions is a critical one. This guide provides a comprehensive, data-driven comparison of two prominent approaches: Ischemic Preconditioning (IPC), a powerful endogenous protective phenomenon, and Ethylisopropyl Amiloride (EIPA) hydrochloride, a specific pharmacological inhibitor of the Na+/H+ exchanger.
This comparison guide synthesizes experimental data on key cardioprotective endpoints, details the underlying signaling pathways, and provides the experimental protocols used to generate the data, offering a clear and objective overview to inform future research and therapeutic development.
At a Glance: Performance Comparison
Experimental evidence suggests that both Ischemic Preconditioning and EIPA hydrochloride offer significant cardioprotection against ischemia-reperfusion injury. Notably, studies in various animal models have demonstrated their comparable efficacy in reducing myocardial infarct size. However, their mechanisms of action are distinct, leading to different effects on certain physiological parameters during ischemia and reperfusion.
Table 1: Comparative Efficacy on Myocardial Infarct Size
| Intervention | Animal Model | Ischemia Duration | Reperfusion Duration | Infarct Size (% of Risk Zone) | Reference |
| Control | Rabbit | 45 min | 150 min | 59.2 ± 3.3 | [1] |
| Ischemic Preconditioning (IPC) | Rabbit | 45 min | 150 min | 16.3 ± 2.1 | [1] |
| This compound | Rabbit | 45 min | 150 min | 16.9 ± 4.1 | [1] |
| IPC + this compound | Rabbit | 45 min | 150 min | 22.5 ± 9.5 | [1] |
| Control | Rabbit | 30 min | 180 min | 45.8 ± 3.5 | [2] |
| This compound (pre-ischemia) | Rabbit | 30 min | 180 min | 10.6 ± 3.1 | [2] |
Data presented as mean ± SEM.
The data clearly indicates that both IPC and pre-ischemic administration of this compound lead to a remarkable and comparable reduction in myocardial infarct size. Interestingly, the combination of IPC and EIPA did not result in an additive protective effect, suggesting that while their primary mechanisms differ, their downstream pathways may converge.[1]
Table 2: Effects on Cardiac Function and Metabolism
| Parameter | Intervention | Ischemia Duration | Reperfusion Duration | Outcome | Reference |
| +dP/dtmax (% of baseline) | Control | 20 min | 30 min | 57 ± 9 | |
| IPC | 20 min | 30 min | 94 ± 6 | ||
| This compound | 20 min | 30 min | 82 ± 6 | ||
| LVEDP (mmHg) | Control | 20 min | 30 min | 35 ± 4 | |
| IPC | 20 min | 30 min | 40 ± 4 | ||
| This compound | 20 min | 30 min | 18 ± 4 | ||
| ATP levels (µmol/g dry wt) at end of ischemia | Control | 20 min | - | 4.1 ± 0.2 | |
| IPC | 20 min | - | 3.3 ± 0.4 | ||
| This compound (HOE 642) | 20 min | - | 7.0 ± 1.0 |
Data presented as mean ± SEM. LVEDP: Left Ventricular End-Diastolic Pressure. +dP/dtmax: Maximum rate of left ventricular pressure rise. Note: The ATP level data for this compound was obtained using HOE 642, another specific Na+/H+ exchanger inhibitor.
While both interventions improved the recovery of systolic function (+dP/dtmax), EIPA was more effective at preventing the rise in left ventricular end-diastolic pressure (LVEDP) during ischemia, a measure of diastolic dysfunction and ischemic contracture. Furthermore, inhibition of the Na+/H+ exchanger with a specific blocker resulted in significantly better preservation of ATP levels at the end of the ischemic period compared to both control and IPC groups. This suggests that EIPA's primary benefit may lie in attenuating the metabolic consequences of ischemia.
Unraveling the Mechanisms: Signaling Pathways
The distinct effects of Ischemic Preconditioning and this compound stem from their different molecular mechanisms of action.
Ischemic Preconditioning: A Multi-faceted Endogenous Response
Ischemic preconditioning triggers a complex cascade of signaling events that converge on the mitochondria to confer protection. Brief periods of ischemia lead to the release of various autacoids and neurotransmitters, which activate a series of protein kinases. This ultimately leads to the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels and the inhibition of the mitochondrial permeability transition pore (mPTP), preserving mitochondrial integrity and function.
Caption: Signaling pathway of Ischemic Preconditioning.
This compound: Targeting the Na+/H+ Exchanger
This compound's cardioprotective effect is more direct. During ischemia, intracellular acidosis activates the Na+/H+ exchanger (NHE-1), leading to an influx of Na+. This, in turn, reverses the action of the Na+/Ca2+ exchanger (NCX), causing an influx of Ca2+ and subsequent cellular injury. EIPA specifically inhibits NHE-1, thereby preventing the intracellular Na+ and Ca2+ overload and mitigating the downstream detrimental effects.
Caption: Mechanism of action of this compound.
In the Lab: Experimental Protocols
The following are summaries of the experimental protocols used in the key studies cited in this guide.
In Vivo Rabbit Model of Myocardial Infarction
-
Animal Model: Anesthetized, open-chest New Zealand White rabbits.
-
Ischemia-Reperfusion Protocol:
-
A ligature was placed around the left anterior descending (LAD) coronary artery.
-
Control Group: 45 minutes of regional ischemia followed by 150 minutes of reperfusion.[1]
-
Ischemic Preconditioning (IPC) Group: One cycle of 5 minutes of LAD occlusion followed by 10 minutes of reperfusion, preceding the 45-minute ischemic insult.[1]
-
This compound Group: Intravenous administration of this compound (0.65 mg/kg) prior to the 45-minute ischemic period.[1]
-
-
Infarct Size Measurement:
-
At the end of reperfusion, the LAD was re-occluded, and the area at risk was delineated by perfusion with a fluorescent dye.
-
The heart was sliced and incubated in 1% triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue.
-
Infarct size was expressed as a percentage of the area at risk.[1]
-
Caption: In vivo rabbit myocardial infarction experimental workflow.
Isolated Perfused Rat Heart (Langendorff) Model
-
Animal Model: Male Wistar rat hearts.
-
Perfusion: Hearts were retrogradely perfused with Krebs-Henseleit buffer at a constant pressure.
-
Ischemia-Reperfusion Protocol:
-
Control Group: 20 minutes of global normothermic ischemia followed by 30 minutes of reperfusion.
-
Ischemic Preconditioning (IPC) Group: One cycle of 5 minutes of global ischemia followed by 10 minutes of reperfusion before the 20-minute ischemic period.
-
This compound Group: Perfusion with a buffer containing this compound prior to the 20-minute ischemic insult.
-
-
Functional Measurements: A balloon was inserted into the left ventricle to measure isovolumic contractile function, including +dP/dtmax and LVEDP.
-
Metabolic Measurements: At the end of the ischemic period, hearts were freeze-clamped for the determination of ATP levels.
Conclusion
Both Ischemic Preconditioning and this compound are potent cardioprotective interventions.
-
Ischemic Preconditioning harnesses the heart's innate protective mechanisms, involving a complex signaling cascade that enhances mitochondrial resilience. Its clinical translation, however, can be challenging due to the need for controlled ischemic stimuli.
-
This compound , as a pharmacological agent, offers a more direct and potentially more controllable approach by targeting a specific mechanism of ischemia-reperfusion injury—the Na+/H+ exchanger. Its efficacy in preserving cellular energy and preventing diastolic dysfunction is a notable advantage.
The observation that their protective effects are not additive suggests that they operate through largely distinct pathways. This opens up the possibility of combination therapies with other agents that target different aspects of ischemia-reperfusion injury. For researchers and drug developers, the choice between mimicking the broad-spectrum effects of IPC and targeting a specific pathway with a drug like EIPA will depend on the specific therapeutic context and goals. Further research into the downstream convergence points of these two strategies may unveil novel targets for even more effective cardioprotective therapies.
References
- 1. Equal reduction in infarct size by ethylisopropyl-amiloride pretreatment and ischemic preconditioning in the in situ rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduced infarct size in the rabbit heart in vivo by ethylisopropyl-amiloride. A role for Na+/H+ exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
Western Blot Analysis: A Comparative Guide to Confirming the Downstream Effects of EIPA Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of using Western blot analysis to validate the downstream cellular effects of EIPA (5-(N-ethyl-N-isopropyl)-amiloride) hydrochloride treatment. EIPA is a well-documented inhibitor of the Na+/H+ exchanger (NHE) family, particularly NHE1, and a potent blocker of macropinocytosis.[1][2][3][4] Its action on these fundamental cellular processes triggers a cascade of downstream effects, making it a valuable tool in cancer research and drug development.
This document objectively compares expected protein expression changes in EIPA-treated versus control cells and provides the supporting experimental protocols necessary to obtain reliable data.
Key Signaling Pathways Modulated by EIPA Hydrochloride
EIPA's primary inhibitory action on NHE1 disrupts intracellular pH (pHi) regulation and ion exchange, which in turn impacts multiple signaling pathways crucial for cell proliferation, survival, and motility.[4] Furthermore, its ability to block macropinocytosis, a form of bulk fluid uptake, affects nutrient scavenging in cancer cells and viral entry.[5][6][7]
Inhibition of Macropinocytosis via Rac1/Pak1 Signaling
EIPA is widely used to inhibit macropinocytosis. The mechanism involves the inhibition of NHE, which lowers the submembranous pH. This acidic environment prevents the activation of the small GTPases Rac1 and Cdc42, which are critical for orchestrating the actin cytoskeleton rearrangements necessary for forming macropinosomes.[8][9] A key downstream effector of Rac1 is p21-activated kinase 1 (Pak1), which is central to cell motility and cytoskeletal dynamics.[10][11][12]
Caption: EIPA's inhibitory effect on the Rac1/Pak1 macropinocytosis pathway.
Induction of Cell Cycle Arrest and Stress Responses
Studies have shown that EIPA can suppress cancer cell proliferation by inducing G0/G1 phase cell cycle arrest.[13][14] This effect is often associated with the up-regulation of the cyclin-dependent kinase inhibitor p21.[5][13] In some cancer models, particularly in 3D cultures, EIPA treatment leads to significant cellular stress, evidenced by ER stress, DNA damage, and the cleavage of poly-ADP-ribose-polymerase (PARP), a hallmark of apoptosis.[15]
Caption: EIPA's impact on cell cycle regulation and cellular stress pathways.
Data Presentation: Comparing Protein Expression
Western blot analysis provides semi-quantitative data on protein expression levels. Below is a summary of expected outcomes when comparing EIPA-treated cells to an untreated or vehicle-treated control group.
| Target Pathway | Protein Target | Expected Change with EIPA Treatment | Rationale / Key Function | Citations |
| Macropinocytosis / Cytoskeleton | Phospho-Pak1 (p-Pak1) | Decrease | EIPA inhibits the upstream activator Rac1. | [10],[11] |
| Total Pak1 | No significant change | Serves as a loading control for p-Pak1. | [10] | |
| Rac1 | No significant change (in total protein) | EIPA affects its activation state, not expression. | [9] | |
| Cell Cycle Regulation | p21 | Increase | Key inhibitor of cyclin-dependent kinases, induces G0/G1 arrest. | [13],[14],[5] |
| Apoptosis / DNA Damage | Cleaved PARP | Increase | A classic marker of apoptosis activation. | [15] |
| CHOP | Increase | Transcription factor induced by ER stress. | [15] | |
| Autophagy | LC3-II / LC3-I Ratio | Increase | EIPA can enhance autophagy through NHE inhibition. | [16],[15],[17] |
| MAPK Pathway | Phospho-ERK1/2 (p-ERK) | Variable / Decrease | Effects can be cell-type dependent; often associated with proliferation. | [15],[13] |
| Cancer Stem Cells (CSCs) | PD-L1 | Decrease | Immune checkpoint protein; EIPA can suppress its expression. | [18] |
| Phospho-STAT3 (p-STAT3) | Decrease | EIPA can inhibit STAT3 activity, which regulates PD-L1. | [18] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., A549, MCF-7, or other relevant cancer cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow for 24 hours in standard culture conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).
-
Stock Solution: Prepare a fresh stock solution of this compound in DMSO. A common stock concentration is 10-50 mM.
-
Treatment: Dilute the EIPA stock solution in complete culture medium to the desired final concentration. Typical working concentrations range from 10 µM to 50 µM.[15][18] Replace the existing medium with the EIPA-containing medium.
-
Control Group: Treat a parallel set of cells with a corresponding volume of the vehicle (DMSO) in complete medium.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 24, or 48 hours), depending on the specific downstream marker being investigated.[5][13][15]
-
Harvesting: After incubation, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS) and proceed immediately to cell lysis.
Western Blot Protocol
The following is a generalized protocol for chemiluminescent Western blotting.[19] Optimization of antibody concentrations and incubation times is critical.
Caption: Standard workflow for a chemiluminescent Western blot experiment.
-
Cell Lysis: Lyse the harvested cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation of protein bands is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 8).
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH) to compare expression levels between treated and control samples.
Comparison with Alternative Methodologies
While Western blot is the gold standard for analyzing changes in specific protein levels, other methods can provide complementary data to confirm EIPA's effects.
| Methodology | Primary Use Case | Advantages over Western Blot | Disadvantages |
| Immunofluorescence (IF) | Visualizing protein localization & cytoskeletal changes | Provides spatial information within the cell; single-cell resolution. | Not quantitative; subject to imaging artifacts. |
| Flow Cytometry | Cell cycle analysis (Propidium Iodide staining) | High-throughput quantitative analysis of cell populations in different cycle phases. | Does not provide data on specific protein expression levels. |
| Dextran Uptake Assay | Measuring macropinocytosis rate | A direct functional readout of macropinocytosis activity. | Indirectly measures the signaling pathway; does not identify specific protein changes. |
| RT-qPCR | Measuring mRNA expression levels | Highly sensitive for detecting changes in gene transcription (e.g., CDKN1A for p21). | Does not reflect post-translational modifications or protein stability. |
By combining the robust, protein-specific data from Western blotting with functional or spatial data from these alternative methods, researchers can build a more complete and compelling story about the downstream consequences of this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Regulators of Macropinocytosis-Dependent Growth Revealed by Informer Set Library Screening in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Macropinocytosis-Like HIV-1 Internalization in Macrophages Is CCR5 Dependent and Leads to Efficient but Delayed Degradation in Endosomal Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amiloride inhibits macropinocytosis by lowering submembranous pH and preventing Rac1 and Cdc42 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pak1 pathway hyper-activation mediates resistance to endocrine therapy and CDK4/6 inhibitors in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rac1/PAK1 signaling promotes epithelial-mesenchymal transition of podocytes in vitro via triggering β-catenin transcriptional activity under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An inhibitor of Na(+)/H(+) exchanger (NHE), ethyl-isopropyl amiloride (EIPA), diminishes proliferation of MKN28 human gastric cancer cells by decreasing the cytosolic Cl(-) concentration via DIDS-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Pyrazine ring-based Na+/H+ exchanger (NHE) inhibitors potently inhibit cancer cell growth in 3D culture, independent of NHE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of EIPA Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the proper disposal of EIPA hydrochloride (CAS No: 1345839-28-2), tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.
Chemical and Hazard Profile
This compound is an inhibitor of the TRPP3 channel and the Na+/H+-exchanger 3 (NHE3).[1][2] It is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[3] A significant environmental hazard is its high toxicity to aquatic life with long-lasting effects.[4]
Table 1: this compound Hazard Information
| Hazard Statement | GHS Classification | Precautionary Statement Examples |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3][4] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
| Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment.[4] |
Pre-Disposal and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area.[3] For handling larger quantities or in case of dust or aerosol formation, a respirator may be necessary.[5]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to avoid environmental release and to direct the waste to a licensed and approved chemical waste disposal facility.[4][5]
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect unadulterated this compound powder in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated, sealed waste bag or container.
Step 2: Neutralization and Decontamination (for Spills) In the event of a small spill, the following procedure should be followed:
-
Containment: Prevent further spread of the spill.
-
Absorption: For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[3][4]
-
Collection: Carefully sweep or scoop the absorbed material into a designated waste container.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3][4]
-
Disposal: All materials used for cleanup must be disposed of as hazardous waste according to the procedures outlined in this document.
Step 3: Final Disposal
-
Licensed Waste Disposal: The collected waste must be disposed of through a licensed chemical destruction plant.[5] This may involve controlled incineration with flue gas scrubbing to prevent the release of harmful substances into the atmosphere.[5]
-
Environmental Precaution: Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into sewer systems.[5] Its high aquatic toxicity necessitates strict adherence to this rule to prevent environmental contamination.[4]
-
Container Management: Empty containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[5] The rinsate should be collected as hazardous waste. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, though controlled incineration is preferred for combustible packaging materials.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
By implementing these procedures, your laboratory can maintain a high standard of safety and environmental stewardship, building trust and ensuring operational excellence.
References
Safeguarding Your Research: A Comprehensive Guide to Handling EIPA Hydrochloride
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling EIPA hydrochloride (Ethylisopropylamiloride hydrochloride), a valuable research chemical. By adhering to these procedures, you can minimize risks and maintain a safe laboratory environment.
This compound is an orally active TRPP3 channel inhibitor and also enhances autophagy by inhibiting the Na+/H+-exchanger 3 (NHE3).[1][2] It is a useful tool in inflammation and cancer research.[1] However, it is classified as a hazardous substance, and proper handling is crucial.
Hazard Identification and Classification
This compound presents several health and environmental hazards.[3][4]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[4] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[4] |
Signal Word: Warning[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.[3][4]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields. | Protects against splashes and dust entering the eyes.[3][4] |
| Hand Protection | Protective gloves (chemical-impermeable). | Prevents skin contact and irritation.[3][4][5] |
| Skin and Body Protection | Impervious clothing (e.g., lab coat). | Protects skin from accidental spills.[3][4] |
| Respiratory Protection | Suitable respirator. | Required when ventilation is inadequate or if dust/aerosols are generated.[3][4] |
Operational Procedures
Adherence to standardized operational procedures is critical for the safe handling of this compound.
Workflow for Safe Handling
The following diagram outlines the standard operating procedure for working with this compound.
Caption: Standard workflow for handling this compound.
Handling Precautions
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[3][4]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands thoroughly after handling.[3]
Storage
-
Store locked up.[3]
Emergency and Disposal Plans
Immediate and appropriate action during an emergency is critical.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3] |
Spill Response
In the event of a spill, follow these steps to ensure safety and proper cleanup.
Caption: Emergency procedure for an this compound spill.
Spill Containment and Cleanup:
-
Personal Precautions: Wear full personal protective equipment, including a respirator.[3]
-
Environmental Precautions: Prevent the substance from entering drains or water courses.[3][4]
-
Methods for Cleaning Up: Absorb the spill with a finely-powdered liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces by scrubbing with alcohol. Collect all contaminated material in a suitable, labeled container for disposal.[3][4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3][4]
-
Chemical Waste: Collect all solutions and contaminated materials in a designated, sealed, and properly labeled hazardous waste container.
-
Contaminated PPE: Dispose of all used PPE as hazardous waste.
-
Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not discharge to sewer systems.[5]
By implementing these safety and handling protocols, research professionals can confidently work with this compound while ensuring their safety and the integrity of their research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
